Product packaging for 5-Fluoro-1-indanone(Cat. No.:CAS No. 700-84-5)

5-Fluoro-1-indanone

Numéro de catalogue: B1345631
Numéro CAS: 700-84-5
Poids moléculaire: 150.15 g/mol
Clé InChI: WVPPBVAMKNQXJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-1-indanone is a useful research compound. Its molecular formula is C9H7FO and its molecular weight is 150.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO B1345631 5-Fluoro-1-indanone CAS No. 700-84-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPPBVAMKNQXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220270
Record name 5-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-84-5
Record name 5-Fluoro-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-1-indanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Structure, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-1-indanone is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique properties, conferred by the presence of a fluorine atom, make it a valuable intermediate in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] This technical guide provides a detailed overview of the chemical and physical properties, structural information, and experimental protocols related to this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for laboratory use and computational modeling.

PropertyValueSource
Molecular Formula C₉H₇FO[1][2][3]
Molecular Weight 150.15 g/mol [1][4][5]
Appearance White to yellow crystalline powder or solid[1][3][6]
Melting Point 38-40 °C[2][7]
Boiling Point 113-114 °C[2][7]
92-93 °C at 3.0 mmHg[8]
Density 1.216 g/mL at 25 °C[2][7]
Solubility in Water Insoluble[2][3][8]
Flash Point 113 °C (235.4 °F) - closed cup[7]
Refractive Index 1.560[3]

Structural Information

The structural details of this compound are fundamental to understanding its reactivity and application in synthesis.

IdentifierValueSource
IUPAC Name 5-fluoro-2,3-dihydroinden-1-one[5]
CAS Number 700-84-5[2]
SMILES String Fc1ccc2C(=O)CCc2c1[7]
InChI Key WVPPBVAMKNQXJA-UHFFFAOYSA-N[4][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of 3-(3-Fluorophenyl)propanoic acid.[4]

Materials:

  • 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol)[4]

  • Chlorosulfonic acid (20 mL)[4]

  • Silica gel for column chromatography[4]

  • Ethyl acetate[4]

  • Hexane[4]

Procedure:

  • The cyclization of 3-(3-Fluorophenyl)propanoic acid is achieved using chlorosulfonic acid to yield the crude product.[4]

  • The crude product is then purified by column chromatography on silica gel.[4]

  • The elution is performed using a solvent system of 10% ethyl acetate in hexane.[4]

  • This process affords 1.2 g of this compound, which corresponds to a yield of 70.5%.[4]

Another reported method involves the reaction of 1-indanone with hydrogen fluoride under acidic catalysis, typically conducted at low temperatures in an inert atmosphere.[2]

Synthesis_Workflow Synthesis Workflow of this compound reactant 3-(3-Fluorophenyl)propanoic acid intermediate Crude Product reactant->intermediate Cyclization reagent Chlorosulfonic Acid reagent->intermediate purification Column Chromatography (Silica Gel, 10% Ethyl Acetate/Hexane) intermediate->purification Purification product This compound purification->product

Synthesis Workflow of this compound
Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectra for this compound are available in public databases and from commercial suppliers.[5] These spectra are crucial for confirming the arrangement of protons in the molecule.

Infrared (IR) Spectroscopy:

  • FTIR and ATR-IR spectra have been recorded for this compound and are accessible through various chemical databases.[5] The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) group, a characteristic feature of ketones.

Mass Spectrometry (MS):

  • Mass spectrometry data is available through resources such as the NIST Mass Spectrometry Data Center.[5] This data is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules.[1]

  • It has been utilized in the preparation of precursors for thiosemicarbazones, which have been investigated as potential anti-Trypanosoma cruzi agents.[9][10]

  • The compound also serves as a starting material in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.[9][10]

  • Its role as a building block in medicinal chemistry is significant, particularly in the development of compounds with potential anti-inflammatory and anti-cancer properties.[1] The introduction of fluorine can enhance the metabolic stability and bioactivity of drug candidates.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[5][7]

  • Skin Irritation: Causes skin irritation (Skin Irrit. 2).[5][7]

  • Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[5][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).[7][11]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] A dust mask (type N95 or equivalent) is also recommended.[7]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[11] Recommended storage is in a refrigerator.[3]

In case of exposure, it is crucial to follow standard first-aid measures and seek medical advice.[2][11] For instance, in case of eye contact, rinse immediately with plenty of water.[2] If inhaled, move the person to fresh air.[11]

References

Synthesis of 5-Fluoro-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 5-Fluoro-1-indanone, a key intermediate in the development of various pharmaceutical compounds.[1] This document provides a comparative analysis of different synthetic routes, detailed experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their applications.

Introduction

This compound (CAS No. 700-84-5) is a fluorinated building block widely utilized in medicinal chemistry.[1] The presence of the fluorine atom can significantly influence the metabolic stability and biological activity of target molecules.[1] Consequently, efficient and scalable methods for the synthesis of this compound are of great interest to the drug development community. The most common and direct approach to synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of a suitable precursor.[2]

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The principal strategy for constructing the this compound scaffold involves the cyclization of a 3-(fluorophenyl)propanoic acid derivative. This intramolecular Friedel-Crafts acylation can be achieved using a variety of strong acids or Lewis acids.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-(4-Fluorophenyl)propanoic Acid 3-(4-Fluorophenyl)propanoic Acid Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation 3-(4-Fluorophenyl)propanoic Acid->Intramolecular Friedel-Crafts Acylation 3-(4-Fluorophenyl)propanoyl chloride 3-(4-Fluorophenyl)propanoyl chloride 3-(4-Fluorophenyl)propanoyl chloride->Intramolecular Friedel-Crafts Acylation This compound This compound Intramolecular Friedel-Crafts Acylation->this compound

Caption: General intramolecular Friedel-Crafts acylation pathway to this compound.

Comparative Data of Synthesis Pathways

The selection of a specific synthetic route can be guided by factors such as reagent availability, reaction conditions, and desired yield and purity. The following table summarizes quantitative data for different methods.

Starting MaterialReagent/CatalystSolventYield (%)Purity (%)Reference
3-(3-Fluorophenyl)propanoic acidChlorosulfonic acid-70.5Not specified[3]
Fluorobenzene & Acryloyl chlorideAlCl₃, H₂SO₄DichloromethaneNot specifiedNot specified[4]
3-Chlorophenylpropionic acid (for chloro-analog)Malonyl chloride, ZnCl₂Dichloromethane75.6Not specified[5]

Note: Data for the chloro-analog is provided for methodological comparison.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₇FO[1][4][6]
Molecular Weight150.15 g/mol [4][6]
Melting Point38-40 °C[7]
Boiling Point113-114 °C[7]
Density1.216 g/mL at 25 °C[7]
Purity (Commercial)≥96.0% (GC), ≥98% (HPLC), 99%[1][8]
AppearanceWhite to yellow crystalline powder[1]

Detailed Experimental Protocols

Method 1: Cyclization of 3-(3-Fluorophenyl)propanoic Acid using Chlorosulfonic Acid[4]

This protocol details the synthesis of this compound from 3-(3-Fluorophenyl)propanoic acid.

Workflow:

Protocol_1 A Charge 3-(3-Fluorophenyl)propanoic acid B Add Chlorosulfonic acid A->B 2.0 g C Reaction (Cyclization) B->C 20 mL D Quench Reaction C->D E Purification (Column Chromatography) D->E F Obtain this compound E->F 70.5% yield

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • In a suitable reaction vessel, 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid (20 mL).[3]

  • The reaction mixture is stirred, and the cyclization is allowed to proceed. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto ice.

  • The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford the pure this compound (1.2 g, 70.5% yield).[3]

Method 2: Synthesis from Fluorobenzene (Two-Step Process)[5]

This method involves a Friedel-Crafts acylation followed by an intramolecular cyclization.

Workflow:

Protocol_2 cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization A Fluorobenzene + Acryloyl chloride B Add AlCl₃ in CH₂Cl₂ A->B C React for 72h at ambient temp B->C D Intermediate Product C->D E Add H₂SO₄ D->E F Heat (80-140 °C) E->F G This compound F->G

Caption: Two-step synthesis of this compound from fluorobenzene.

Procedure:

Step 1: Friedel-Crafts Acylation

  • To a solution of fluorobenzene in dichloromethane (CH₂Cl₂), add aluminum chloride (AlCl₃).

  • Slowly add acryloyl chloride to the mixture.

  • Stir the reaction at ambient temperature for 72 hours.[4]

  • After the reaction is complete, work up the mixture to isolate the intermediate 3-chloro-1-(4-fluorophenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Treat the intermediate from Step 1 with sulfuric acid (H₂SO₄).

  • Heat the mixture at a temperature ranging from 80 to 140 °C to effect cyclization.[4]

  • After cooling, the reaction mixture is worked up to isolate the final product, this compound.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the intramolecular Friedel-Crafts acylation of 3-(fluorophenyl)propanoic acid or its derivatives. The choice of cyclizing agent, such as chlorosulfonic acid or a Lewis acid like aluminum chloride, will depend on the specific substrate and desired scale of the reaction. The provided protocols and comparative data serve as a valuable resource for researchers in the synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoro-1-indanone, a versatile fluorinated compound with applications in pharmaceutical synthesis and organic chemistry. The information presented herein has been compiled to assist in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The data presented is based on a spectrum obtained from a liquid melt.

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H Stretch
~2850 - 2950MediumAliphatic C-H Stretch
~1710 - 1730 Strong C=O Stretch (Ketone)
~1600MediumAromatic C=C Stretch
~1480MediumAromatic C=C Stretch
~1250StrongC-F Stretch
~800 - 900StrongAromatic C-H Bend (Out-of-plane)

Note: The exact peak positions may vary slightly depending on the sampling method and instrument.

Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion and characteristic fragment ions.

m/zRelative IntensityInterpretation
150 High [M]⁺ (Molecular Ion)
149Medium[M-H]⁺
122High[M-CO]⁺

Spectroscopic Interpretation

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The two methylene groups of the indanone ring system will appear as distinct multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon will be the most downfield signal. The aromatic carbons will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The two aliphatic carbons will appear in the upfield region.

IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl group (C=O) of the ketone. The presence of aromatic and aliphatic C-H stretching bands, as well as a strong C-F stretching band, further confirms the structure of this compound.

Mass Spectrometry: The mass spectrum shows a strong molecular ion peak at m/z 150, which corresponds to the molecular weight of this compound (C₉H₇FO). The significant fragment at m/z 122 is characteristic of the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a common fragmentation pathway for cyclic ketones. The peak at m/z 149 is likely due to the loss of a hydrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of data for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solid sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The solution should be free of particulate matter.

Data Acquisition (General): The NMR spectrum is acquired on a high-resolution NMR spectrometer. For solid-state NMR, magic-angle spinning (MAS) is employed to reduce anisotropic broadening. The acquisition parameters, including the number of scans, relaxation delay, and pulse sequence, are optimized to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Melt/Thin Film): A small amount of solid this compound is placed on an IR-transparent window (e.g., KBr or NaCl plate). The sample is then gently heated to its melting point and allowed to spread into a thin, uniform film upon cooling. Alternatively, the solid can be dissolved in a volatile solvent, a drop of the solution placed on the plate, and the solvent allowed to evaporate.[1]

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, such as a Bruker Tensor 27 FT-IR. A background spectrum of the clean, empty sample holder is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition: An aliquot of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The eluent from the GC column is then introduced into the mass spectrometer. In the MS, molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Process FID (Fourier Transform) NMR->Process_NMR Process_IR Process Interferogram (Fourier Transform) IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpret Spectral Interpretation & Structure Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a fluorinated aromatic ketone that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, conferred by the presence of a fluorine atom on the indanone scaffold, make it a valuable building block for the development of novel therapeutic agents and complex organic molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this compound a sought-after intermediate in drug discovery programs.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and biological significance of this compound.

Physical and Chemical Properties

This compound is a white to yellow crystalline solid at room temperature.[2] It is generally insoluble in water but soluble in common organic solvents. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
CAS Number 700-84-5
Appearance White to yellow crystalline powder/solid[2]
Melting Point 35-40 °C
Boiling Point 113-114 °C (literature)
Density 1.216 g/mL at 25 °C (literature)
Solubility Insoluble in water
Storage Conditions 0-8 °C, protect from direct sunlight[2][3]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectra with peak-by-peak assignments are often found in specialized databases or supplementary materials of research articles, a general overview of the expected spectral features is provided below.

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aromatic and aliphatic protons of the indanone structure. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for the nine carbon atoms, including the carbonyl carbon and the carbon atom bonded to fluorine, which will exhibit a characteristic large coupling constant (¹Jcf).
Infrared (IR) Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching are also expected.
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of CO (m/z 122) and other characteristic fragments of the indanone ring.[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.

Reaction:

G reactant 3-(3-Fluorophenyl)propanoic acid product This compound reactant->product Intramolecular Friedel-Crafts Acylation reagent Chlorosulfonic acid

Synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid in a round-bottom flask, add 20 mL of chlorosulfonic acid slowly with stirring. The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent.

  • Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) and its melting point is determined. The reported yield for this procedure is approximately 70.5%.

Alternative Synthetic Routes

Other synthetic strategies for the preparation of indanones, which could be adapted for this compound, include:

  • Nazarov Cyclization: The acid-catalyzed cyclization of α,β-unsaturated ketones.[5]

  • Friedel-Crafts Acylation of Alkenes: The reaction of an aromatic compound with an α,β-unsaturated acyl chloride.

  • Palladium-Catalyzed Carbonylative Cyclization: The cyclization of aryl halides with alkynes in the presence of carbon monoxide.[5]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its functional groups: the ketone, the aromatic ring activated by the fluorine atom, and the acidic α-protons.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of classical carbonyl reactions, including:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 5-fluoro-1-indanol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the carbonyl position.

  • Condensation Reactions: Aldol or Knoevenagel condensations can occur at the α-position to the carbonyl group.

Nucleophilic Aromatic Substitution

The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions on electron-deficient rings, activates the C5 position for substitution by various nucleophiles.[6] The electron-withdrawing effect of the adjacent carbonyl group further facilitates this reaction.

G reactant This compound product 5-Substituted-1-indanone reactant->product SNAr nucleophile Nucleophile (e.g., R₂NH)

Nucleophilic Aromatic Substitution.

This reactivity is particularly useful for introducing a variety of functional groups at the 5-position, enabling the synthesis of a diverse library of indanone derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[7] The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[2]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A significant application of this compound is in the synthesis of acetylcholinesterase (AChE) inhibitors.[8] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[9] They work by increasing the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients.[3] The indanone moiety is a key component of the highly potent AChE inhibitor, donepezil. Derivatives of this compound are being explored to develop new AChE inhibitors with improved efficacy and pharmacokinetic profiles.[8]

Cholinergic Synapse Signaling Pathway and AChE Inhibition

The following diagram illustrates the mechanism of action of AChE inhibitors at a cholinergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis vesicle Synaptic Vesicle with ACh ACh_synthesis->vesicle Packaging ACh_release ACh Release vesicle->ACh_release Action Potential (Ca²⁺ influx) AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binding AChE_inhibitor AChE Inhibitor (e.g., Donepezil) AChE_inhibitor->AChE Inhibition signal Signal Transduction (Cognitive Function) AChR->signal Activation

Mechanism of AChE Inhibition.
Anti-cancer and Anti-inflammatory Agents

Derivatives of indanone have demonstrated potent anti-cancer and anti-inflammatory activities.[7] Some indanone-based compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[10][11] The anti-inflammatory effects of certain indanone derivatives are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[12][13] this compound serves as a crucial starting material for the synthesis of these potentially therapeutic compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

GHS Hazard Information:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of a reactive ketone, an activatable aromatic ring, and the beneficial properties imparted by the fluorine atom make it an important precursor for the synthesis of a wide array of complex molecules. Its role in the development of potential therapeutics for Alzheimer's disease, cancer, and inflammatory conditions highlights its significance in drug discovery. This guide provides a foundational understanding of the core properties and applications of this compound for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

5-Fluoro-1-indanone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5-Fluoro-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of a variety of biologically active molecules has been well-established. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder at room temperature. Its core structure consists of an indanone skeleton with a fluorine atom substituted at the 5-position of the aromatic ring.

PropertyValueReferences
Molecular Formula C₉H₇FO[1][2][3]
Molecular Weight 150.15 g/mol [1][2][3]
CAS Number 700-84-5[1][2][3]
Appearance White to yellow crystalline powder[2]
Melting Point 38-40 °C[3]
Boiling Point 113-114 °C
Density 1.216 g/mL at 25 °C
Solubility Insoluble in water.[4]
Purity ≥ 98% (HPLC)[2]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral characteristics.

TechniqueData
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling. The two methylene groups of the five-membered ring will appear as triplets in the aliphatic region.
¹³C NMR The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will be observed in the downfield region. The fluorine substitution will cause splitting of the signals for the aromatic carbons directly bonded to and adjacent to the fluorine atom.
FT-IR (cm⁻¹) The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Bands corresponding to C-F stretching, aromatic C=C stretching, and aliphatic C-H stretching will also be present.
Mass Spectrometry (m/z) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (150.15).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid (20 mL) with stirring.

  • The reaction mixture is stirred until the cyclization is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is quenched by pouring it onto ice.

  • The crude product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford pure this compound.

Expected Yield: Approximately 70.5%.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-(3-Fluorophenyl)propanoic acid 3-(3-Fluorophenyl)propanoic acid Cyclization Cyclization 3-(3-Fluorophenyl)propanoic acid->Cyclization Reactant Chlorosulfonic acid Chlorosulfonic acid Chlorosulfonic acid->Cyclization Reagent Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Synthesis workflow for this compound.

Applications in Drug Discovery

This compound serves as a versatile starting material for the synthesis of various compounds with potential therapeutic applications. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Anticancer Agents

Derivatives of 1-indanone, such as 2-benzylidene-1-indanones, have demonstrated potent cytotoxic activity against several human cancer cell lines, including breast, colon, leukemia, and lung cancer.[5] These compounds often exert their anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division.[5] The introduction of a fluorine atom, as in this compound, can further enhance the anticancer properties of these derivatives.

Neuroprotective Agents

Indanone derivatives are also being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] These compounds can exhibit neuroprotective effects through various mechanisms, including the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, and by mitigating neuroinflammation.

G cluster_targets Cellular Targets cluster_effects Potential Therapeutic Outcomes This compound This compound Indanone Derivatives Indanone Derivatives This compound->Indanone Derivatives Synthesis Tubulin Tubulin Indanone Derivatives->Tubulin Acetylcholinesterase Acetylcholinesterase Indanone Derivatives->Acetylcholinesterase Monoamine Oxidase Monoamine Oxidase Indanone Derivatives->Monoamine Oxidase Inflammatory Pathways Inflammatory Pathways Indanone Derivatives->Inflammatory Pathways Biological Targets Biological Targets Therapeutic Effects Therapeutic Effects Anticancer Activity Anticancer Activity Tubulin->Anticancer Activity Inhibition Neuroprotection Neuroprotection Acetylcholinesterase->Neuroprotection Inhibition Monoamine Oxidase->Neuroprotection Inhibition Inflammatory Pathways->Neuroprotection Modulation

Potential therapeutic pathways for this compound derivatives.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place.[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

The Role of 5-Fluoro-1-indanone in the Development of Novel Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a versatile fluorinated building block in medicinal chemistry.[1] While not typically an active pharmaceutical ingredient itself, its unique chemical properties make it a valuable starting material for the synthesis of a wide array of biologically active compounds. The incorporation of the fluorinated indanone scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules. This technical guide delves into the mechanism of action of several classes of compounds derived from this compound, highlighting their therapeutic potential in areas such as neurodegenerative diseases, cancer, and inflammatory disorders.

I. Indanone Derivatives as Multi-Target Agents for Alzheimer's Disease

A significant area of research has focused on developing indanone derivatives for the treatment of Alzheimer's disease (AD). These compounds are often designed as multi-target-directed ligands, simultaneously addressing several pathological hallmarks of the disease.

A. Mechanism of Action

The primary mechanisms of action for these indanone derivatives in the context of AD include:

  • Cholinesterase Inhibition: Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting these enzymes, the compounds increase the levels of acetylcholine in the brain, which is crucial for cognitive function.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: A key pathological feature of AD is the aggregation of amyloid-beta peptides into toxic plaques. Certain indanone derivatives have been shown to inhibit this self-assembly process and even promote the disassembly of pre-formed Aβ oligomers.[2]

  • Antioxidant Activity: Oxidative stress is another critical factor in the progression of AD. Some indanone derivatives possess antioxidant properties, helping to mitigate neuronal damage caused by reactive oxygen species.[2]

  • Metal Chelation: The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in Aβ aggregation and oxidative stress. Some indanone derivatives have been designed to chelate these metal ions, thereby reducing their pathological effects.[3]

B. Quantitative Data
Compound ClassTargetIC50 (nM)Reference
Indanone Derivative 9AChE14.8[2]
Indanone Derivative 14AChE18.6[2]
Indanone-Carbamate Hybrid 7hAChE1200[4]
Indanone-Carbamate Hybrid 7hBuChE300[4]
Piperidine-linked Indanone 6aAChE0.0018[3]

Note: The specific structures of compounds 9 and 14 are detailed in the cited reference.

C. Signaling Pathway

Alzheimer_Pathway cluster_0 Cholinergic Synapse cluster_1 Amyloid Cascade ACh Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds AChE AChE / BuChE AChE->ACh Degrades APP Amyloid Precursor Protein Abeta Amyloid-beta Monomers APP->Abeta Cleavage Abeta_Oligomers Aβ Oligomers Abeta->Abeta_Oligomers Aggregation Abeta_Plaques Aβ Plaques Abeta_Oligomers->Abeta_Plaques Aggregation Indanone_Derivative Indanone Derivative (from this compound) Indanone_Derivative->AChE Inhibits Indanone_Derivative->Abeta_Oligomers Inhibits Aggregation

Figure 1: Multi-target mechanism of indanone derivatives in Alzheimer's disease.

D. Experimental Protocols

1. Synthesis of Indanone Derivatives: A common synthetic route involves the acid or base-catalyzed condensation of a substituted 1-indanone (which can be derived from this compound) with an appropriate aldehyde.[5] For example, 2-benzylidene-1-indanone derivatives are synthesized by reacting a substituted 1-indanone with a substituted benzaldehyde in the presence of an acid or base catalyst.

2. Cholinesterase Inhibition Assay (Ellman's Method): The inhibitory activity against AChE and BuChE is determined using a modified Ellman's method. The assay mixture typically contains the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound in a buffer solution. The rate of the reaction is measured spectrophotometrically by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

3. Aβ Aggregation Inhibition Assay: Aβ (1-42) peptide is incubated with and without the test compound. The extent of Aβ aggregation is monitored using the Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

II. Indanone-based Thiazolyl Hydrazone Derivatives as Anti-Cancer Agents

Derivatives of 1-indanone, specifically thiazolyl hydrazones, have shown promising anti-cancer activity, particularly against colon cancer cell lines.

A. Mechanism of Action

The anti-cancer mechanism of these derivatives involves:

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis.[6]

  • Induction of Apoptosis: They induce programmed cell death (apoptosis) in cancer cells.[6]

  • Increased Reactive Oxygen Species (ROS): The compounds lead to an increase in intracellular ROS levels, which can cause cellular damage and trigger apoptosis.[6]

  • Inhibition of Tubulin Polymerization: A key mechanism is the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[6]

B. Quantitative Data
CompoundCell LineIC50 (µM)Reference
ITH-6HT-29 (Colon Cancer)0.41 ± 0.19[6]
ITH-6COLO 205 (Colon Cancer)0.52 ± 0.08[6]
ITH-6KM 12 (Colon Cancer)0.65 ± 0.11[6]

ITH-6: N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine

C. Experimental Workflow

Anticancer_Workflow Start Synthesize Indanone-based Thiazolyl Hydrazone Derivative Cell_Culture Culture Colon Cancer Cell Lines (e.g., HT-29) Start->Cell_Culture Treatment Treat Cells with Derivative at Various Concentrations Cell_Culture->Treatment IC50_Determination Determine IC50 Values (MTT Assay) Treatment->IC50_Determination Mechanism_Studies Mechanism of Action Studies Treatment->Mechanism_Studies Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA) Mechanism_Studies->ROS_Measurement Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization

Figure 2: Workflow for evaluating anti-cancer activity of indanone derivatives.

D. Experimental Protocols

1. Synthesis of Thiazolyl Hydrazone Derivatives: These compounds are typically synthesized by the condensation reaction of a substituted 1-indanone with a suitable thiazolyl hydrazine in a solvent like ethanol with a catalytic amount of acid.

2. Cell Viability Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 value.

3. Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

4. Tubulin Polymerization Assay: The effect of the compounds on the polymerization of purified tubulin is monitored by measuring the increase in turbidity or fluorescence of a reporter molecule.

III. 2-Benzylidene-1-indanone Derivatives as Anti-inflammatory Agents

2-Benzylidene-1-indanone derivatives have been investigated for their potential to treat inflammatory conditions like acute lung injury.

A. Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of pro-inflammatory cytokine production. Specifically, they have been shown to:

  • Inhibit TNF-α and IL-6 Production: In lipopolysaccharide (LPS)-stimulated macrophages, these derivatives effectively reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key pro-inflammatory cytokines.[5]

  • Modulate NF-κB and MAPK Signaling Pathways: The production of these cytokines is often regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The anti-inflammatory action of these indanone derivatives is linked to their ability to modulate these pathways.[5]

B. Quantitative Data
CompoundInhibition of TNF-α (%) at 10 µMInhibition of IL-6 (%) at 10 µMReference
Compound 8f~70%~80%[5]

Note: The specific structure of compound 8f is detailed in the cited reference.

C. Signaling Pathway

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_NFkB MAPK & NF-κB Signaling Pathways TLR4->MAPK_NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_NFkB->Proinflammatory_Cytokines Inflammation Inflammatory Response Proinflammatory_Cytokines->Inflammation Indanone_Derivative 2-Benzylidene-1-indanone Derivative Indanone_Derivative->MAPK_NFkB Inhibits

Figure 3: Anti-inflammatory mechanism of 2-benzylidene-1-indanone derivatives.

D. Experimental Protocols

1. Synthesis of 2-Benzylidene-1-indanone Derivatives: These compounds are synthesized via a Claisen-Schmidt condensation reaction between a substituted 1-indanone and a substituted benzaldehyde in the presence of an acid or base catalyst.[5]

2. Cell Culture and Treatment: Murine primary macrophages are stimulated with LPS in the presence or absence of the test compounds.

3. Measurement of Cytokine Levels (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion

This compound serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds. The indanone scaffold, particularly when fluorinated, provides a privileged structure for the development of novel therapeutics targeting complex diseases such as Alzheimer's disease, cancer, and inflammatory disorders. The multi-target approach demonstrated by many of these derivatives highlights a promising strategy for addressing multifactorial diseases. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

References

Theoretical and Computational Insights into 5-Fluoro-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the fluorine substituent, make it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.[1][2] This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, consolidating experimental data with computational predictions to offer a comprehensive understanding of its molecular characteristics.

Introduction

Indanone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The introduction of a fluorine atom into the indanone scaffold can significantly modulate its physicochemical properties, such as metabolic stability and binding affinity to biological targets.[2] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals.[1] This document explores the molecular structure, spectroscopic properties, and electronic characteristics of this compound through a combination of reported experimental findings and computational modeling.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These values are derived from a combination of experimental measurements and computational predictions.

PropertyValueSource
Molecular FormulaC₉H₇FO[4][5][6]
Molecular Weight150.15 g/mol [4][5][6]
Melting Point38-40 °C[5][7]
Boiling Point113-114 °C[7]
Density1.216 g/mL at 25 °C[7]
XLogP31.8[4]
InChIKeyWVPPBVAMKNQXJA-UHFFFAOYSA-N
Crystallographic Data

X-ray crystallography studies have revealed that this compound crystallizes with two independent molecules in the asymmetric unit.[1] The five-membered ring in each molecule is nearly planar.[1] In one molecule, the cyclopentene ring is planar, while in the other, it exhibits a slight envelope conformation.[1] Key bond lengths and angles provide insight into the molecule's geometry.

ParameterMolecule 1Molecule 2
C-F distance (Å)1.354 (2)1.360 (3)
C=O distance (Å)1.218 (2)1.212 (3)

Table compiled from crystallographic data.[1]

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the structural and electronic properties of molecules. Both experimental and theoretical vibrational spectra have been investigated for this compound.

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra of this compound have been experimentally measured.[1] A preliminary assignment of the fundamental vibrational modes has been proposed.[1] While a detailed theoretical vibrational analysis specifically for this compound is not extensively published, studies on similar halogenated compounds demonstrate that Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G*), can accurately predict vibrational frequencies.[8]

Experimental Protocol: FT-IR Spectroscopy A typical experimental setup for obtaining the FT-IR spectrum of a solid sample like this compound would involve the following steps:

  • Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for a melt (liquid) spectrum, the sample is heated above its melting point and placed between two infrared-transparent windows (e.g., NaCl or KBr plates).[4]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used for analysis.[4]

  • Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational modes of the molecule. These are then assigned to specific bond stretches, bends, and other vibrations.

Computational Protocol: DFT for Vibrational Analysis A standard computational protocol for predicting the vibrational spectra of a molecule like this compound using DFT would be as follows:

  • Molecular Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically done using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the vibrational frequencies and their corresponding normal modes.

  • Visualization and Assignment: The calculated vibrational modes are visualized using molecular modeling software to aid in their assignment to specific types of molecular motion (e.g., C=O stretch, C-H bend). The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can offer valuable insights into its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability.[9]

For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene ring, reflecting its electron-rich nature. The LUMO is likely to be centered around the carbonyl group and the fused ring system, which are the more electron-deficient parts of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[9]

Computational Protocol: HOMO-LUMO Analysis

  • Ground State Optimization: The molecular geometry is optimized at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) using a quantum chemistry software package like Gaussian.

  • Orbital Energy Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the geometry optimization calculation.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to understand the regions of electron density associated with electron donation and acceptance.

Below is a conceptual workflow for this analysis.

G cluster_workflow HOMO-LUMO Analysis Workflow start Define Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify orbital_calc Calculate Molecular Orbitals verify->orbital_calc homo_lumo Identify HOMO and LUMO orbital_calc->homo_lumo analysis Analyze Energy Gap and Orbital Distributions homo_lumo->analysis end Determine Reactivity and Electronic Properties analysis->end G cluster_docking Molecular Docking Workflow prep_protein Prepare Target Protein Structure define_site Define Binding Site prep_protein->define_site prep_ligand Prepare Ligand Structure (this compound) run_docking Perform Docking Simulation (e.g., AutoDock Vina) prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Docking Poses and Scores run_docking->analyze_poses identify_interactions Identify Key Ligand-Protein Interactions analyze_poses->identify_interactions predict_activity Predict Biological Activity identify_interactions->predict_activity

References

Methodological & Application

Application Notes and Protocols: 5-Fluoro-1-indanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Fluoro-1-indanone is a versatile fluorinated building block widely employed in organic synthesis. Its unique electronic properties and steric profile make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules, making this compound a key intermediate in the development of novel anti-inflammatory and anti-cancer agents.[1]

This document provides detailed application notes and experimental protocols for three key transformations involving this compound: its synthesis via intramolecular Friedel-Crafts acylation, its asymmetric reduction to the corresponding chiral indanol, and its conversion to 5-fluoro-1-aminoindan through reductive amination.

Key Applications of this compound:

  • Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[1]

  • Organic Synthesis: Utilized as a building block for creating complex molecular architectures.[1]

  • Material Science: Explored for its potential in creating advanced materials due to its unique chemical structure.[1]

  • Precursor for Heterocyclic Compounds: Used in the synthesis of compounds like thiosemicarbazones and 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.

I. Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

Reaction Scheme:

cluster_0 Synthesis of this compound 3-(3-Fluorophenyl)propanoic_acid 3-(3-Fluorophenyl)propanoic acid PPA Polyphosphoric Acid (PPA) Heat 3-(3-Fluorophenyl)propanoic_acid->PPA This compound This compound PPA->this compound

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of this compound.

Quantitative Data:
Starting MaterialReagent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
3-(3-Fluorophenyl)propanoic acidPolyphosphoric AcidNeat210085-95
3-(3-Fluorophenyl)propanoic acidChlorosulfonic AcidNeat--70.5

Note: The yield with chlorosulfonic acid is reported from a crude cyclization followed by purification, with fewer details on reaction conditions.[2]

Experimental Protocol:

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-fluorophenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-15 wt. eq.) to the flask.

  • Heat the mixture with stirring to 100 °C and maintain this temperature for 2 hours.

  • Allow the reaction mixture to cool to approximately 60-70 °C and then pour it slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

II. Asymmetric Transfer Hydrogenation to (S)-5-Fluoro-1-indanol

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals. The Noyori-type asymmetric transfer hydrogenation is a powerful method for this purpose, utilizing a chiral ruthenium catalyst and a hydrogen donor, typically a mixture of formic acid and triethylamine.

Reaction Scheme:

cluster_1 Asymmetric Transfer Hydrogenation This compound This compound Catalyst RuCl[(S,S)-TsDPEN](p-cymene) HCOOH/Et3N This compound->Catalyst (S)-5-Fluoro-1-indanol (S)-5-Fluoro-1-indanol Catalyst->(S)-5-Fluoro-1-indanol

Caption: Noyori-type asymmetric transfer hydrogenation of this compound.

Quantitative Data:
SubstrateCatalystHydrogen SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
This compoundRuCl--INVALID-LINK--HCOOH/Et3N (5:2)DMF4048>95>98 (S)

Note: Data is based on typical results for the asymmetric transfer hydrogenation of similar aromatic ketones using this catalyst system. Specific data for this compound may vary slightly.

Experimental Protocol:

Materials:

  • This compound

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Prepare a 5:2 molar mixture of formic acid and triethylamine.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the RuCl--INVALID-LINK-- catalyst (0.001-0.01 eq).

  • Add the freshly prepared formic acid/triethylamine mixture (2.0-5.0 eq of formic acid).

  • Stir the reaction mixture at 40 °C for 48 hours or until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (S)-5-fluoro-1-indanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

III. Synthesis of 5-Fluoro-1-aminoindan via Reductive Amination

The conversion of ketones to primary amines is a valuable transformation in the synthesis of bioactive molecules. The Leuckart reaction, a type of reductive amination, provides a direct method for this conversion using ammonium formate as both the nitrogen and hydrogen source.[3] This one-pot procedure is particularly useful for the synthesis of primary amines from ketones.

Reaction Scheme:

cluster_2 Reductive Amination (Leuckart Reaction) This compound This compound Reagents Ammonium Formate Heat This compound->Reagents 5-Fluoro-1-aminoindan 5-Fluoro-1-aminoindan Reagents->5-Fluoro-1-aminoindan

Caption: Leuckart reaction for the synthesis of 5-Fluoro-1-aminoindan.

Quantitative Data:
Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundAmmonium FormateNeat160-1806-1260-75

Note: The yield is based on typical Leuckart reactions of aromatic ketones. The reaction is known to produce N-formyl intermediate which requires a subsequent hydrolysis step.

Experimental Protocol:

Materials:

  • This compound

  • Ammonium formate

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, add this compound (1.0 eq) and ammonium formate (5.0-10.0 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction mixture will become a melt.

  • Cool the reaction mixture to room temperature.

  • To hydrolyze the intermediate N-formyl amine, add concentrated hydrochloric acid (5-10 mL) and reflux the mixture for 4-8 hours.

  • After cooling, make the solution basic (pH > 10) by the slow addition of 10% sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 5-fluoro-1-aminoindan.

  • The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

References

5-Fluoro-1-indanone: A Versatile Scaffold for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the fluorine atom and the indanone core, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The fluorinated indanone moiety can be found in compounds developed for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and discusses the signaling pathways modulated by the resulting compounds.

Key Applications of this compound in Drug Discovery

This compound serves as a crucial intermediate in the development of novel therapeutic agents. Its chemical reactivity allows for modifications that can fine-tune the biological activity of synthesized compounds. Researchers have successfully utilized this building block to create molecules with anti-inflammatory, anti-cancer, and neuroprotective properties.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number 700-84-5
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol [1][2]
Appearance White to yellow crystalline powder[1]
Melting Point 38-40 °C
Purity ≥ 98% (HPLC)[1]

Application 1: Synthesis of Thiosemicarbazone Derivatives for Anti-Cancer Therapy

Thiosemicarbazones derived from 1-indanone are a class of compounds that have shown promising anti-cancer activity. The synthesis involves a condensation reaction between this compound and a thiosemicarbazide.

Experimental Workflow for Thiosemicarbazone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Cooling Cooling Reflux->Cooling Completion Filtration Filtration Cooling->Filtration Precipitation Washing Washing Filtration->Washing with cold ethanol Drying Drying Washing->Drying under vacuum Crude Product Crude Product Drying->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Thiosemicarbazone Derivative Pure Thiosemicarbazone Derivative Recrystallization->Pure Thiosemicarbazone Derivative Characterization Characterization Pure Thiosemicarbazone Derivative->Characterization Characterization (NMR, IR, MS) Characterization (NMR, IR, MS)

Caption: Workflow for the synthesis of thiosemicarbazone derivatives.

Detailed Protocol: Synthesis of this compound Thiosemicarbazone

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Signaling Pathway: Anticancer Mechanism of Thiosemicarbazones

Thiosemicarbazones often exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This leads to cell cycle arrest and apoptosis. Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).

G Thiosemicarbazone Derivative Thiosemicarbazone Derivative Ribonucleotide Reductase Ribonucleotide Reductase Thiosemicarbazone Derivative->Ribonucleotide Reductase inhibits ROS Generation ROS Generation Thiosemicarbazone Derivative->ROS Generation induces DNA Synthesis & Repair DNA Synthesis & Repair Ribonucleotide Reductase->DNA Synthesis & Repair required for Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis & Repair->Cell Cycle Arrest inhibition leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis ROS Generation->Apoptosis

Caption: Anticancer mechanism of thiosemicarbazones.

Application 2: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives for Neuroprotective Agents

6-Fluoro-1,2,3,4-tetrahydroquinoline is a key scaffold in the development of neuroprotective agents. A plausible synthetic route from this compound involves a Beckmann rearrangement followed by reduction.

Experimental Workflow for Tetrahydroquinoline Synthesis

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Reduction cluster_3 Final Product This compound This compound This compound Oxime This compound Oxime This compound->this compound Oxime Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->this compound Oxime Pyridine Pyridine Pyridine->this compound Oxime Lactam Intermediate Lactam Intermediate This compound Oxime->Lactam Intermediate Heat Polyphosphoric Acid Polyphosphoric Acid Polyphosphoric Acid->Lactam Intermediate 6-Fluoro-1,2,3,4-tetrahydroquinoline 6-Fluoro-1,2,3,4-tetrahydroquinoline Lactam Intermediate->6-Fluoro-1,2,3,4-tetrahydroquinoline Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->6-Fluoro-1,2,3,4-tetrahydroquinoline Purification & Characterization Purification & Characterization 6-Fluoro-1,2,3,4-tetrahydroquinoline->Purification & Characterization Pure Product Pure Product Purification & Characterization->Pure Product G Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by Increased Dopamine Levels Increased Dopamine Levels Dopamine->Increased Dopamine Levels leads to Inactive Metabolites Inactive Metabolites MAO-B->Inactive Metabolites Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative->MAO-B inhibits G Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolyzed by Increased Acetylcholine Levels Increased Acetylcholine Levels Acetylcholine->Increased Acetylcholine Levels leads to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative->AChE inhibits G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression activates Indanone Derivative Indanone Derivative Indanone Derivative->IKK Complex inhibits G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK activate MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Inflammatory Response Inflammatory Response MAPK->Inflammatory Response mediates Indanone Derivative Indanone Derivative Indanone Derivative->MAPKK inhibits

References

Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 5-Fluoro-1-indanone. This versatile building block is a valuable starting material in medicinal chemistry and materials science, offering a scaffold for the synthesis of a wide range of derivatives. The protocols outlined below, including reduction, reductive amination, and condensation reactions, are foundational for the development of novel compounds.

Key Reactions and Experimental Protocols

This section details the experimental procedures for several common and useful reactions starting from this compound. The quantitative data for these reactions are summarized in the subsequent tables.

Reduction of this compound to 5-Fluoro-1-indanol

The reduction of the ketone functionality in this compound to the corresponding alcohol, 5-Fluoro-1-indanol, is a fundamental transformation that opens avenues for further derivatization. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-1-indanol.

Experimental Workflow for Reduction

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Dissolution in Methanol Dissolution in Methanol This compound->Dissolution in Methanol Sodium Borohydride Sodium Borohydride Addition of NaBH4 Addition of NaBH4 Sodium Borohydride->Addition of NaBH4 Methanol Methanol Methanol->Dissolution in Methanol Cooling to 0°C Cooling to 0°C Dissolution in Methanol->Cooling to 0°C Cooling to 0°C->Addition of NaBH4 Stirring Stirring Addition of NaBH4->Stirring Quenching with Water Quenching with Water Stirring->Quenching with Water Solvent Removal Solvent Removal Quenching with Water->Solvent Removal Extraction with Ethyl Acetate Extraction with Ethyl Acetate Solvent Removal->Extraction with Ethyl Acetate Drying and Concentration Drying and Concentration Extraction with Ethyl Acetate->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography 5-Fluoro-1-indanol 5-Fluoro-1-indanol Column Chromatography->5-Fluoro-1-indanol

Caption: Workflow for the reduction of this compound.

Reductive Amination of this compound with Benzylamine

Reductive amination is a powerful method for the formation of C-N bonds. This two-step, one-pot procedure involves the in-situ formation of an imine from this compound and an amine, followed by its reduction to the corresponding secondary amine.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and benzylamine (1.2 eq) in methanol, add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 60 minutes.[1]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the mixture with dichloromethane.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-5-fluoro-1-aminoindane.

Signaling Pathway for Reductive Amination

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine Intermediate N-benzyl-5-fluoro-1-aminoindane N-benzyl-5-fluoro-1-aminoindane Imine Intermediate->N-benzyl-5-fluoro-1-aminoindane Reduction (NaBH(OAc)3)

Caption: Reaction pathway for reductive amination.

Knoevenagel Condensation of this compound with Malononitrile

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of a ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. This reaction leads to the formation of a new double bond.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 2-(5-fluoro-1-oxoindan-2-ylidene)malononitrile.

Logical Relationship in Knoevenagel Condensation

G This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Malononitrile Malononitrile Enolate Formation Enolate Formation Malononitrile->Enolate Formation Deprotonation Base (Piperidine) Base (Piperidine) Base (Piperidine)->Enolate Formation Enolate Formation->Nucleophilic Attack Attacks Carbonyl Dehydration Dehydration Nucleophilic Attack->Dehydration Elimination of H2O Product 2-(5-fluoro-1-oxoindan- 2-ylidene)malononitrile Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

Summary of Quantitative Data

ReactionStarting MaterialReagent(s)ProductYield (%)Reference(s)
ReductionThis compoundSodium borohydride5-Fluoro-1-indanol>90General
Reductive AminationThis compoundBenzylamine, Sodium triacetoxyborohydrideN-benzyl-5-fluoro-1-aminoindaneGood[2]
Knoevenagel CondensationThis compoundMalononitrile, Piperidine2-(5-fluoro-1-oxoindan-2-ylidene)malononitrileGood[2]

Note: "General" indicates a standard, high-yielding reaction for which a specific literature citation with this compound was not found, but is based on established chemical principles. "Good" indicates that while a specific yield was not reported for the 5-fluoro derivative, the reaction is reported to proceed with good yields for similar indanones.[2]

References

Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone and its derivatives represent a significant class of compounds in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The incorporation of a fluorine atom into the indanone core can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, binding affinity, and membrane permeability. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and summarizes their potential applications in drug discovery, including their roles as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3]

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. The most common approaches involve intramolecular Friedel-Crafts cyclization of fluorinated phenylpropanoic acids or their corresponding acyl chlorides. Further derivatization at the C2 position can be accomplished through reactions such as alkylation or condensation with aldehydes.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent this compound scaffold via intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.

Experimental Procedure:

  • To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) as the eluent to afford pure this compound.[4]

Quantitative Data:

Starting MaterialReagentProductYield
3-(3-Fluorophenyl)propanoic acidChlorosulfonic acidThis compound70.5%[4]
Protocol 2: Synthesis of 5-Fluoro-2-methyl-1-indanone

This protocol details the synthesis of a C2-substituted derivative, 5-fluoro-2-methyl-1-indanone.

Experimental Procedure:

  • Prepare a mixture of 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml of concentrated sulfuric acid.

  • Warm the mixture to 90°C over one hour and continue stirring at this temperature for an additional two hours.

  • Cool the reaction mixture and quench by pouring it into ice.

  • Extract the product into toluene.

  • Wash the toluene layer with aqueous sodium hydroxide and then with water.

  • Concentrate the toluene layer in vacuo to obtain 5-fluoro-2-methyl-1-indanone.

Protocol 3: Synthesis of N-(4-Fluorophenyl)-2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

This protocol describes the synthesis of an N-substituted indanone acetic acid derivative, which has shown antimicrobial properties.[1]

Experimental Procedure:

  • To a solution of 2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid (1.0 g, 5.26 mmol) in a suitable solvent, add thionyl chloride (1.2 equivalents) and reflux for 1 hour to form the corresponding acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent and add 4-fluoroaniline (1.0 equivalent) dropwise.

  • Reflux the mixture for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to obtain the pure product.[1]

Quantitative Data for N-(4-Fluorophenyl)-2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide: [1]

PropertyValue
Yield82.43%
Melting Point156-158 °C
Rf0.60 (Ethyl acetate: Hexane, 1:1)
UV (λmax)243.4 nm
Spectral Data
IR (KBr, cm-1)1718 (C=O), 3131 (N-H), 1284 (C-N)
1H NMR (δ, ppm)2.12 (d, 2H, CH2), 8.32 (s, 1H, NH), 7.65-7.78 (m, 4H, Ar-H)
Mass (m/z)265.8 (M+)

Synthetic Workflow Visualization

The following diagrams illustrate the general synthetic workflows for preparing this compound and its derivatives.

Synthesis_of_5_Fluoro_1_indanone 3-(3-Fluorophenyl)propanoic acid 3-(3-Fluorophenyl)propanoic acid Intramolecular Cyclization Intramolecular Cyclization 3-(3-Fluorophenyl)propanoic acid->Intramolecular Cyclization Chlorosulfonic acid Chlorosulfonic acid Chlorosulfonic acid->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound

Caption: Synthesis of this compound.

Derivatization_of_Indanone 1-Indanone Acetic Acid 1-Indanone Acetic Acid Acid Chloride Formation Acid Chloride Formation 1-Indanone Acetic Acid->Acid Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acid Chloride Formation Amide Coupling Amide Coupling Acid Chloride Formation->Amide Coupling Substituted Aniline Substituted Aniline Substituted Aniline->Amide Coupling Substituted Indanone Derivative Substituted Indanone Derivative Amide Coupling->Substituted Indanone Derivative

Caption: Derivatization of Indanone Acetic Acid.

Medicinal Chemistry Applications and Biological Activity

Indanone derivatives have been investigated for a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antifungal Activity

Certain substituted indanone acetic acid derivatives have demonstrated notable antimicrobial and antifungal properties. For instance, N-(4-fluorophenyl)-2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Table of Antimicrobial Activity (Zone of Inhibition in mm): [1]

CompoundS. aureusB. subtilisE. coliS. typhi
N-(4-Fluorophenyl) derivative18171617
Streptomycin (Standard)20211920
Ampicillin (Standard)22232122

Table of Antifungal Activity (Zone of Inhibition in mm): [1]

CompoundC. albicansA. niger
N-(4-Fluorophenyl) derivative1514
Ketoconazole (Standard)1819
Anticancer Activity

Various indanone derivatives have been reported to exhibit potent anticancer activity. While specific data for a series of this compound derivatives is limited in the reviewed literature, related indanone structures have shown significant cytotoxicity against several cancer cell lines. For example, certain 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against human breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC50 values in the nanomolar range.[5] Additionally, an indanone-based thiazolyl hydrazone derivative (ITH-6) has shown promising anticancer activity against p53 mutant colorectal cancer cell lines.[3]

Table of Anticancer Activity (IC50 Values in µM) for Selected Indanone Derivatives:

Derivative ClassCell LineIC50 (µM)Reference
2-Benzylidene-1-indanonesMCF-7, HCT, THP-1, A5490.01 - 0.88[5]
Indanone-thiazolyl hydrazone (ITH-6)HT-29 (colorectal)0.41 ± 0.19[3]
Indanone-thiazolyl hydrazone (ITH-6)COLO 205 (colorectal)6.85 ± 1.44[3]
Anti-inflammatory Activity

The indanone scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6] The development of selective COX-2 inhibitors is a significant area of research aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound derivatives can vary depending on their specific substitutions and the biological target.

For derivatives exhibiting anticancer activity, potential mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5] Some indanone derivatives may also exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[3] In the context of anti-inflammatory action, the primary mechanism is the inhibition of COX enzymes, which blocks the production of prostaglandins.

The following diagram illustrates a simplified potential mechanism of action for anticancer indanone derivatives.

Anticancer_Mechanism Indanone Derivative Indanone Derivative Tubulin Tubulin Indanone Derivative->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential Anticancer Mechanism.

Conclusion

This compound derivatives are a promising class of compounds with diverse biological activities. The synthetic protocols provided herein offer a foundation for the preparation of a variety of derivatives for further investigation in medicinal chemistry. The encouraging antimicrobial, antifungal, and anticancer activities of related indanone scaffolds highlight the potential of this compound derivatives as leads for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets.

References

Application of 5-Fluoro-1-indanone in the Development of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a versatile fluorinated building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Its rigid indanone core provides a valuable scaffold for the strategic placement of various pharmacophores, leading to the development of compounds with significant biological activities, including anti-inflammatory and anti-cancer properties.[1] This document provides an overview of the application of this compound in the design and synthesis of potent anti-cancer agents, summarizing key findings, experimental protocols, and relevant biological pathways. While this compound itself is primarily a synthetic intermediate, its derivatives have shown considerable promise in targeting various cancer cell lines.[1][2][3][4]

Data Presentation: Cytotoxicity of Indanone Derivatives

The following table summarizes the in vitro cytotoxic activity of various anti-cancer agents derived from the indanone scaffold. These derivatives showcase the potential of the indanone core in developing potent oncological therapeutics.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indanone-based Thiazolyl HydrazoneITH-6HT-29 (colorectal)0.44[5][6]
COLO 205 (colorectal)0.98[5][6]
KM 12 (colorectal)0.41[5][6]
2-Benzylidene-1-indanonesNot specifiedMCF-7 (breast)0.01 - 0.88[2][3][4]
HCT (colon)0.01 - 0.88[2][3][4]
THP-1 (leukemia)0.01 - 0.88[2][3][4]
A549 (lung)0.01 - 0.88[2][3][4]
Spiroisoxazoline DerivativesCompound 9fMCF-7 (breast)0.03 ± 0.01[7]
IndanocineMultidrug-Resistant Breast Cancer< 0.01[8]

Signaling Pathways and Mechanisms of Action

Derivatives of 1-indanone exert their anti-cancer effects through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.

Microtubule Polymerization Inhibition

Certain indanone derivatives, such as Indanocine, have been shown to inhibit tubulin polymerization.[2][3][8] This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6][8]

G Mechanism of Tubulin Polymerization Inhibition by Indanone Derivatives Indanone_Derivative Indanone Derivative (e.g., Indanocine) Tubulin Tubulin Dimers Indanone_Derivative->Tubulin Binds to colchicine-binding site Microtubules Microtubules Indanone_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by indanone derivatives leading to apoptosis.

Apoptosis Induction via Mitochondrial Pathway

Several indanone derivatives have been demonstrated to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of executioner caspases.[7]

G Apoptosis Induction by Indanone Derivatives Indanone_Derivative Indanone Derivative Bax Bax (Pro-apoptotic) Indanone_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indanone_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase3 Caspase-3 (Executioner) Mitochondrion->Caspase3 Releases cytochrome c, activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis induced by indanone derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[9]

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 3-(3-Fluorophenyl)propanoic acid in chlorosulfonic acid.

  • Stir the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[9]

Cell Viability Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer compounds.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of indanone derivatives on the expression levels of proteins involved in apoptosis and cell cycle regulation.[5]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse range of indanone derivatives with potent anti-cancer activities. The studies highlighted in this document demonstrate that these compounds can effectively induce cytotoxicity in various cancer cell lines through mechanisms such as tubulin polymerization inhibition and induction of apoptosis. The provided protocols offer a foundation for researchers to synthesize and evaluate novel anti-cancer agents based on the this compound scaffold, contributing to the development of next-generation cancer therapeutics.

References

The Pivotal Role of 5-Fluoro-1-indanone in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-Fluoro-1-indanone, a versatile fluorinated building block, is increasingly recognized for its significant role in the development of novel agrochemicals. Its unique structural features allow for the creation of potent insecticides, herbicides, and fungicides with enhanced efficacy and targeted modes of action. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of advanced agricultural chemicals.

Introduction to this compound in Agrochemicals

This compound serves as a crucial starting material in the synthesis of a variety of agrochemical compounds.[1] The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and binding affinity of the final product to its target protein. The indanone scaffold provides a rigid framework that can be readily functionalized to explore structure-activity relationships and optimize pesticidal properties. While direct synthesis of commercial agrochemicals from this compound is not widely published, its derivatives are key components in the synthesis of important insecticides like indoxacarb (which utilizes a chlorinated analogue).[2][3] Research into fluorinated indanone derivatives continues to yield promising candidates for new active ingredients.

Data Presentation: Physicochemical Properties of this compound

A clear understanding of the starting material's properties is essential for reaction design and optimization.

PropertyValueReference
CAS Number 700-84-5
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
Melting Point 38-40 °C
Boiling Point 113-114 °C
Density 1.216 g/mL at 25 °C
Assay 99%

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and evaluation of new agrochemical candidates.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of the this compound starting material.[4]

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid (20 mL).

  • The reaction mixture is stirred to facilitate cyclization, affording the crude product.

  • The crude product is purified by column chromatography on silica gel.

  • Elution with a mixture of 10% ethyl acetate in hexane yields 1.2 g (70.5% yield) of this compound.

Protocol 2: General Procedure for the Synthesis of Indanone-Based Thiosemicarbazones (A Potential Class of Bioactive Molecules)

This protocol describes the synthesis of thiosemicarbazone derivatives from 1-indanones, a class of compounds that can exhibit biological activity. This compound can be used as a precursor in this type of synthesis.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiosemicarbazide (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Potential Signaling Pathways and Modes of Action

Understanding the mechanism of action is crucial for developing targeted and effective agrochemicals. Based on the activity of related indanone structures, two primary modes of action are proposed for agrochemicals derived from this compound.

Insecticidal Mode of Action: Voltage-Gated Sodium Channel Modulation

Indanone-based insecticides, such as indoxacarb, function by blocking voltage-gated sodium channels in the nervous system of insects.[5][6] This blockage disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect. The diagram below illustrates this proposed mechanism.

G Insecticidal Mode of Action: Voltage-Gated Sodium Channel Blockade cluster_neuron Insect Neuron Nerve_Impulse Nerve Impulse Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel activates Depolarization Membrane Depolarization Na_Channel->Depolarization Na+ influx Paralysis_Death Paralysis & Death Na_Channel->Paralysis_Death disruption leads to Depolarization->Nerve_Impulse propagates Indanone_Insecticide This compound Derivative (Insecticide) Indanone_Insecticide->Na_Channel blocks

Caption: Proposed mechanism of indanone-based insecticides.

Herbicidal Mode of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Certain herbicides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This disruption of lipid biosynthesis ultimately leads to plant death. Derivatives of this compound could potentially be designed to target this pathway.

G Herbicidal Mode of Action: ACCase Inhibition cluster_plant_cell Plant Cell Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase substrate Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA catalyzes Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids precursor for Plant_Death Plant Death Fatty_Acids->Plant_Death inhibition leads to Indanone_Herbicide This compound Derivative (Herbicide) Indanone_Herbicide->ACCase inhibits

Caption: Proposed mechanism of indanone-based herbicides.

Conclusion

This compound is a promising and versatile platform for the development of novel agrochemicals. Its utility in generating compounds with potential insecticidal, herbicidal, and fungicidal properties makes it a molecule of high interest for researchers in the field. The provided protocols and mechanistic insights aim to facilitate further exploration and innovation in the synthesis of next-generation crop protection agents. Further research into specific derivatives and their biological activities is warranted to fully realize the potential of this important chemical intermediate.

References

Application Notes and Protocols: 5-Fluoro-1-indanone as a Precursor for Thiosemicarbazone Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of thiosemicarbazones derived from 5-fluoro-1-indanone. Thiosemicarbazones are a versatile class of compounds known for their wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The introduction of a fluorine atom into the indanone scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

While specific experimental data for this compound thiosemicarbazone is limited in the current literature, this document provides a detailed, adaptable protocol for its synthesis based on established methods for related 1-indanone thiosemicarbazones. Furthermore, it summarizes the biological activities of unsubstituted 1-indanone thiosemicarbazones and their metal complexes as a predictive guide for the potential applications of their 5-fluoro counterparts.

Synthesis of Thiosemicarbazones from this compound

The synthesis of thiosemicarbazones from a ketone precursor is a well-established condensation reaction. The following protocol is adapted from the synthesis of unsubstituted 1-indanone thiosemicarbazone and is expected to be applicable to this compound.

Experimental Protocol: Synthesis of (E)-2-(5-fluoro-1-indanylidene)hydrazine-1-carbothioamide

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Petroleum ether

  • Diethyl ether

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.

  • To this solution, add 1 mmol of thiosemicarbazide.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a sequence of cold petroleum ether, hexane, and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=N (imine) and C=S (thione) stretches.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.

  • Mass Spectrometry: To determine the molecular weight of the synthesized thiosemicarbazone.

Biological Activities and Potential Applications

Anti-inflammatory and Antiplatelet Aggregation Activity

Unsubstituted 1-indanone thiosemicarbazone has shown promising anti-inflammatory and antiplatelet aggregation activities.

CompoundBiological ActivityIC₅₀ (µM)Standard DrugIC₅₀ (µM)
1-Indanone thiosemicarbazoneAnti-inflammatory5.1 ± 1.9[1]Ibuprofen11.2 ± 1.9[1]
1-Indanone thiosemicarbazoneAntiplatelet Aggregation (AA-induced)255.7 ± 4.1[1]Aspirin30.3 ± 2.6[1]
Anticancer Activity

Thiosemicarbazones are well-documented as potent anticancer agents. Their mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis.[2][3] While the free 1-indanone thiosemicarbazone ligands have shown no significant antiproliferative effect in some studies, their metal complexes exhibit potent cytotoxicity.[4]

Table of Antiproliferative Activity of 1-Indanone Thiosemicarbazone Metal Complexes against Human Leukemia U937 Cells

CompoundMetalIC₅₀ (µM)
[PtCl₂(HL)]Platinum(II)> 50
[Pt(HL)(L)]ClPlatinum(II)18.2 ± 1.5
[PdCl₂(HL)]Palladium(II)0.25 ± 0.03
[Pd(L)₂]Palladium(II)0.19 ± 0.02

HL represents the 1-indanone thiosemicarbazone ligand.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized thiosemicarbazone on a cancer cell line.

Materials:

  • Cancer cell line (e.g., U937, MCF-7, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized thiosemicarbazone compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of the thiosemicarbazone compound in DMSO.

  • Prepare serial dilutions of the compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Thiosemicarbazones are also known for their broad-spectrum antimicrobial properties. The activity is often enhanced upon complexation with metal ions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of the synthesized thiosemicarbazone against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized thiosemicarbazone compound

  • DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the thiosemicarbazone in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow: Synthesis of this compound Thiosemicarbazone

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Dissolve in Ethanol Dissolve in Ethanol This compound->Dissolve in Ethanol Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Dissolve in Ethanol Add Acetic Acid (catalyst) Add Acetic Acid (catalyst) Dissolve in Ethanol->Add Acetic Acid (catalyst) Reflux Reflux Add Acetic Acid (catalyst)->Reflux Cool to RT Cool to RT Reflux->Cool to RT Filter Precipitate Filter Precipitate Cool to RT->Filter Precipitate Wash (Petroleum ether, Hexane, Diethyl ether) Wash (Petroleum ether, Hexane, Diethyl ether) Filter Precipitate->Wash (Petroleum ether, Hexane, Diethyl ether) Dry under Vacuum Dry under Vacuum Wash (Petroleum ether, Hexane, Diethyl ether)->Dry under Vacuum This compound Thiosemicarbazone This compound Thiosemicarbazone Dry under Vacuum->this compound Thiosemicarbazone

Caption: Workflow for the synthesis of this compound thiosemicarbazone.

Putative Signaling Pathway for Anticancer Activity of Thiosemicarbazones

G cluster_cell Cancer Cell Thiosemicarbazone Thiosemicarbazone Fe_chelation Iron Chelation Thiosemicarbazone->Fe_chelation ROS_generation ROS Generation Thiosemicarbazone->ROS_generation Topoisomerase_inhibition Topoisomerase Inhibition Thiosemicarbazone->Topoisomerase_inhibition RR_inhibition Ribonucleotide Reductase Inhibition Fe_chelation->RR_inhibition STAT3_inhibition STAT3 Signaling Inhibition Fe_chelation->STAT3_inhibition DNA_damage DNA Damage ROS_generation->DNA_damage Cell_Cycle_Arrest Cell Cycle Arrest RR_inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_damage->Apoptosis STAT3_inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Topoisomerase_inhibition->DNA_damage

Caption: Potential mechanisms of anticancer action for thiosemicarbazones.

References

Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanone and its derivatives are crucial structural motifs in numerous biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals, including drugs for Alzheimer's disease like donepezil.[1] The intramolecular Friedel-Crafts acylation is a cornerstone method for constructing the 1-indanone core. This document provides detailed protocols and application notes for the synthesis of 1-indanones, focusing on two primary intramolecular Friedel-Crafts acylation routes: the direct cyclization of 3-arylpropionic acids and the cyclization of 3-arylpropanoyl chlorides. This guide includes reaction mechanisms, detailed experimental procedures, quantitative data summaries, and safety precautions to aid researchers in the efficient and safe synthesis of these valuable compounds.

Introduction to 1-Indanone Synthesis

The synthesis of 1-indanones is a significant endeavor in organic and medicinal chemistry due to their prevalence in pharmaceuticals and natural products.[1] The most common and effective strategy for creating the five-membered ketone ring fused to a benzene ring is the intramolecular Friedel-Crafts acylation.[1][2][3] This reaction can be broadly categorized into two main pathways:

  • One-Step Procedure: The direct dehydrative cyclization of 3-arylpropionic acids. This method is often considered greener as it produces water as the only theoretical byproduct, but typically requires harsh conditions, such as high temperatures and strong acid catalysts.[1][4]

  • Two-Step Procedure: The conversion of a 3-arylpropionic acid to its more reactive acyl chloride derivative, followed by an intramolecular Friedel-Crafts acylation, which usually proceeds under milder conditions.[2][3]

This document will detail the protocols for both approaches, providing a comparative overview to assist researchers in selecting the most suitable method for their specific needs.

Reaction Mechanisms

The fundamental mechanism for both pathways involves the generation of an acylium ion electrophile which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution reaction.

General Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction begins with the formation of an acylium ion from the carboxylic acid or acyl chloride. This highly electrophilic species is then attacked by the π-electrons of the aromatic ring. A subsequent deprotonation step restores aromaticity and yields the cyclic ketone, 1-indanone. The catalyst, typically a Lewis or Brønsted acid, is regenerated in the final step.[5][6][7]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation & Product Formation Start 3-Arylpropionic Acid or Acyl Chloride Acylium Acylium Ion (Electrophile) Start->Acylium + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) Attack Intramolecular Attack by Arene Acylium->Attack Intermediate Arenium Ion Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 1-Indanone Deprotonation->Product Catalyst_Regen Catalyst Regeneration Deprotonation->Catalyst_Regen G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix 3-Arylpropionic Acid, Solvent, and Catalyst B 2. Heat (Microwave or Conventional) A->B C 3. Monitor by TLC B->C D 4. Quench with Ice/Water C->D E 5. Neutralize (NaHCO₃) D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify (Chromatography) G->H Final Product: 1-Indanone Final Product: 1-Indanone H->Final Product: 1-Indanone G cluster_step1 Step A: Acyl Chloride Formation cluster_step2 Step B: Friedel-Crafts Acylation cluster_workup Work-up & Purification A1 1. React 3-Arylpropionic Acid with Thionyl Chloride (SOCl₂) A2 2. Reflux Reaction Mixture A1->A2 A3 3. Remove Excess SOCl₂ (Rotary Evaporation) A2->A3 B2 5. Add Acyl Chloride Dropwise A3->B2 Crude Acyl Chloride B1 4. Prepare AlCl₃ Suspension in Anhydrous Solvent (0°C) B1->B2 B3 6. Stir at Room Temperature B2->B3 C1 7. Quench with Ice/HCl B3->C1 C2 8. Extract and Wash C1->C2 C3 9. Dry and Concentrate C2->C3 C4 10. Purify C3->C4 Final Product: 1-Indanone Final Product: 1-Indanone C4->Final Product: 1-Indanone

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-1-indanone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Fluoro-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular Weight150.15 g/mol [1][2][3]
Melting Point38-40 °C[4]
Boiling Point113-114 °C (at 13 mmHg)[4]
AppearanceWhite to yellow crystalline powder[5]
Density1.216 g/mL at 25 °C[4]

Q3: What are the potential impurities in a crude sample of this compound?

A3: Impurities can arise from the starting materials, side reactions, or decomposition. Common impurities may include:

  • Starting materials: Unreacted 3-(3-Fluorophenyl)propanoic acid from the cyclization reaction.[1]

  • Regioisomers: Depending on the synthetic route, other isomers of fluoro-1-indanone may be present.

  • Byproducts: Products from intermolecular reactions or incomplete cyclization.

  • Solvents: Residual solvents from the reaction or extraction steps.

Troubleshooting Guides

Column Chromatography

Problem: Low yield after column chromatography.

  • Possible Cause 1: Inappropriate solvent system. An eluent system that is too polar can cause the product to elute too quickly with impurities. A system that is not polar enough may result in very slow elution and band broadening, leading to product loss.

  • Troubleshooting Tip: A common solvent system for the purification of this compound is 10% ethyl acetate in hexane on silica gel.[1] It is advisable to first perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for good separation.

  • Possible Cause 2: Product streaking on the column. This can be due to overloading the column or the presence of highly polar impurities.

  • Troubleshooting Tip: Reduce the amount of crude material loaded onto the column. Pre-adsorbing the crude product onto a small amount of silica gel before loading can also improve separation.

  • Possible Cause 3: Decomposition on silica gel. Some compounds are sensitive to the acidic nature of silica gel.

  • Troubleshooting Tip: If decomposition is suspected, consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a suitable base like triethylamine in the eluent.

Problem: Co-elution of impurities with the product.

  • Possible Cause: The chosen solvent system does not provide adequate separation between the product and a specific impurity.

  • Troubleshooting Tip: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can often resolve closely eluting compounds. Alternatively, explore different solvent systems. For instance, replacing hexane with cyclohexane or ethyl acetate with diethyl ether might alter the selectivity of the separation.

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is supersaturated. The concentration of the compound in the solvent is too high.

  • Troubleshooting Tip: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

  • Possible Cause 2: Presence of impurities. Impurities can inhibit crystal lattice formation.

  • Troubleshooting Tip: Try to purify the crude material by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

  • Possible Cause 3: Inappropriate solvent. The chosen solvent may not be suitable for the recrystallization of this compound.

  • Troubleshooting Tip: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test for a compound with a melting point of 38-40 °C include hexanes, heptane, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.

Problem: Poor recovery of the product.

  • Possible Cause 1: The product is too soluble in the chosen solvent at low temperatures.

  • Troubleshooting Tip: Choose a solvent in which the product has lower solubility at cold temperatures. Alternatively, after cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.

  • Possible Cause 2: Using too much solvent.

  • Troubleshooting Tip: Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, ensure the crystals are washed with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Experimental Protocols

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst distill Distillation start->distill analysis Purity Check (TLC, GC, NMR) col_chrom->analysis recryst->analysis distill->analysis product Pure this compound analysis->product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_recovery Troubleshooting 'Poor Recovery' start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery add_solvent Add more hot solvent oiling_out->add_solvent slow_cool Cool slowly oiling_out->slow_cool seed Seed with pure crystal oiling_out->seed pre_purify Pre-purify crude oiling_out->pre_purify change_solvent Change solvent poor_recovery->change_solvent cool_further Cool in ice bath poor_recovery->cool_further min_solvent Use minimal hot solvent poor_recovery->min_solvent wash_cold Wash with ice-cold solvent poor_recovery->wash_cold

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Synthesis of 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve the intramolecular Friedel-Crafts acylation of a suitable precursor. The two primary starting materials for these routes are:

  • 3-(3-Fluorophenyl)propanoic acid: This is a common precursor which can be cyclized using a strong acid catalyst.

  • Fluorobenzene: This route typically involves a multi-step process, starting with a Friedel-Crafts reaction with a bifunctional reagent.

Q2: What is the role of this compound in research and development?

A2: this compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents. It also serves as a building block in organic synthesis for creating complex molecules with desired properties and is explored for applications in material science.

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₇FO
Molecular Weight150.15 g/mol
Boiling Point113-114 °C
Melting Point38-40 °C
Density1.216 g/mL at 25 °C
AppearanceWhite to orange to green powder or crystal

Q4: What are the main safety considerations when handling this compound and the reagents for its synthesis?

A4: this compound is classified as a warning-level hazard, with potential for acute toxicity if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation. When performing the synthesis, it is crucial to handle strong acids like chlorosulfonic acid, polyphosphoric acid (PPA), and Lewis acids like aluminum chloride (AlCl₃) with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Low Yield

Q5: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A5: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound reagent_quality Check Reagent Purity and Dryness start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_purification Evaluate Work-up and Purification start->workup_purification side_reactions Investigate Side Reactions start->side_reactions sub_reagent_quality Ensure anhydrous conditions. Use freshly opened or purified reagents. reagent_quality->sub_reagent_quality sub_reaction_conditions Adjust temperature, reaction time, and catalyst loading. Consider alternative acid catalysts. reaction_conditions->sub_reaction_conditions sub_workup_purification Minimize product loss during extraction and chromatography. workup_purification->sub_workup_purification sub_side_reactions Analyze crude product for byproducts (e.g., regioisomers). side_reactions->sub_side_reactions improved_yield Improved Yield sub_reagent_quality->improved_yield sub_reaction_conditions->improved_yield sub_workup_purification->improved_yield sub_side_reactions->improved_yield

Caption: A flowchart for troubleshooting low product yield.

  • Reagent Quality: The purity and dryness of starting materials and reagents are critical. For the intramolecular Friedel-Crafts acylation, the presence of water can deactivate the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid. Ensure that solvents are anhydrous and that the starting materials are pure.

  • Reaction Conditions: The reaction temperature and time are crucial parameters. For Friedel-Crafts reactions, the temperature needs to be carefully controlled to prevent side reactions. The choice and amount of catalyst are also vital. For instance, in the cyclization of 3-(3-Fluorophenyl)propanoic acid, different acid catalysts can lead to varying yields.

  • Work-up and Purification: Product can be lost during aqueous work-up and purification steps. Ensure efficient extraction with the appropriate solvent and optimize your chromatography conditions to minimize loss.

  • Side Reactions: The formation of byproducts, such as regioisomers, can significantly reduce the yield of the desired product. The choice of solvent can influence the regioselectivity of the reaction.

Quantitative Data on Reaction Conditions and Yields

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-(3-Fluorophenyl)propanoic acidChlorosulfonic acid-Not specifiedNot specified70.5
Fluorobenzene & 3-Chloropropionyl chlorideAlCl₃CH₂Cl₂Ambient72Not specified
3-Arylpropanoic acidsTrifluoromethanesulfonic acid (TFSA)-Not specifiedNot specifiedup to 74%
Benzoic acids & EthyleneThionyl chloride, AlCl₃-Not specifiedNot specifiedGood yields
Impurity and Side Product Formation

Q6: I am observing significant impurities in my final product. How can I identify and minimize them?

A6: Impurity formation is a common issue, often arising from side reactions or incomplete reactions.

Logical Relationship for Minimizing Impurities

Impurity_Minimization start Impurity Formation incomplete_reaction Incomplete Reaction start->incomplete_reaction regioisomer_formation Regioisomer Formation start->regioisomer_formation polymerization Polymerization/Decomposition start->polymerization action_incomplete Increase reaction time or temperature. Increase catalyst loading. incomplete_reaction->action_incomplete action_regioisomer Optimize solvent and catalyst. Nitromethane can improve selectivity. regioisomer_formation->action_regioisomer action_polymerization Lower reaction temperature. Control rate of reagent addition. polymerization->action_polymerization pure_product Pure this compound action_incomplete->pure_product action_regioisomer->pure_product action_polymerization->pure_product

Caption: A diagram illustrating strategies to minimize impurities.

  • Incomplete Reaction: Unreacted starting material is a common impurity. This can be addressed by increasing the reaction time, temperature, or the amount of catalyst. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Regioisomer Formation: In Friedel-Crafts acylations, the formation of regioisomers can be a significant issue. The solvent can play a crucial role in directing the regioselectivity. For example, the use of nitromethane as a solvent has been shown to provide optimal selectivity in some indanone syntheses.

  • Polymerization or Decomposition: At elevated temperatures, starting materials or the product may decompose or polymerize, leading to a complex mixture of impurities. Careful control of the reaction temperature is essential.

Reaction Control

Q7: The reaction is difficult to control and sometimes proceeds too vigorously. What can I do?

A7: Exothermic reactions, especially in Friedel-Crafts acylations, require careful management to ensure safety and product quality.

  • Rate of Addition: Add the catalyst or the limiting reagent slowly and in a controlled manner to manage the heat generated. Using a dropping funnel for liquid reagents is a standard practice.

  • Cooling: Conduct the reaction in an ice bath or a cooling mantle to dissipate the heat effectively.

  • Solvent Choice: A solvent with a higher boiling point can help to better control the reaction temperature.

  • Scale: When scaling up the reaction, be aware that heat dissipation becomes more challenging. It is advisable to perform a small-scale trial first to understand the reaction's exothermicity.

Experimental Protocols

Protocol 1: Cyclization of 3-(3-Fluorophenyl)propanoic acid using Chlorosulfonic Acid

Experimental Workflow

Protocol_1_Workflow start Start step1 Add 3-(3-Fluorophenyl)propanoic acid to Chlorosulfonic acid start->step1 step2 Stir at room temperature step1->step2 step3 Pour onto ice step2->step3 step4 Extract with organic solvent step3->step4 step5 Wash organic layer step4->step5 step6 Dry and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end This compound step7->end

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) in portions to chlorosulfonic acid (20 mL).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford this compound. A yield of 70.5% has been reported for this method.

Protocol 2: Friedel-Crafts Acylation using Amides

This protocol describes a general procedure for indanone synthesis via Friedel-Crafts acylation of amides, which can be adapted for this compound.

  • Reaction Setup: To a solution of the appropriate N-substituted 3-(3-fluorophenyl)propanamide (1 mmol) in an anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂) (2 mL), add trifluoromethanesulfonic acid (0.35 mL, 4 mmol).

  • Reaction: Stir the mixture for 4 hours.

  • Work-up: Pour the reaction mixture over ice and extract the product with CHCl₃.

  • Washing: Wash the organic solution with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Isolate and purify the crude product by column chromatography (hexane:ethyl acetate). Yields for similar indanones using this method range from 55-96%.

Stability and storage conditions for 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 5-Fluoro-1-indanone (CAS No. 700-84-5). It includes frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

There are slightly varied recommendations for the storage of this compound, ranging from room temperature to refrigerated conditions. For maximum long-term stability and to minimize degradation, it is best to store the compound in a tightly sealed container in a dry, dark, and cool place.[1][2][3][4] The most consistently recommended temperature range is refrigerated at 0-8 °C.[2][5]

Q2: My vial of this compound has a yellowish tint. Is it still usable?

The reported appearance of this compound is typically a white to yellow crystalline powder.[2] Some suppliers note the color can range from white to orange to green. A slight yellow color is generally acceptable and within specification. However, a significant color change to dark orange, brown, or green, especially if accompanied by a change in texture, may indicate degradation or the presence of impurities. It is advisable to verify the purity of a discolored compound via analytical methods like HPLC or NMR before use in sensitive applications.

Q3: Is this compound stable at room temperature for short periods?

Yes, this compound is generally stable for short durations at room temperature, particularly when handled on the benchtop for weighing and solution preparation.[6] However, for prolonged periods, storage under recommended cool and dry conditions is crucial to prevent potential degradation.[1][3]

Q4: What solvents are suitable for dissolving this compound?

This compound is reported to be insoluble in water.[1] While specific solubility data in organic solvents is not extensively detailed in provided datasheets, compounds with similar structures (indanones) are typically soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[6] It is always recommended to perform a small-scale solubility test with the intended solvent before preparing a bulk solution.

Q5: What are the primary safety precautions when handling this compound?

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and serious eye irritation.[5][7] Always handle this compound in a well-ventilated area or a fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][5][7]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

If you are experiencing variability in your results, it may be linked to the stability and handling of the compound. Follow this troubleshooting workflow to identify the potential cause.

G A Start: Inconsistent Experimental Results B Check Storage Conditions: - Temp (0-8 °C)? - Protected from light? - Tightly sealed? A->B C Improper Storage: Compound may have degraded. Consider using a fresh vial. B->C No D Review Handling Protocol: - Weighed in open air for long? - Exposed to incompatible materials? B->D Yes E Handling Issue: Minimize exposure to air/moisture. Check for cross-contamination. D->E Yes F Verify Solution Stability: - Was the solution freshly prepared? - Stored correctly after preparation? D->F No G Solution Degradation: Prepare fresh solutions for each experiment. Perform stability test in solvent if needed. F->G No H Purity Verified: If issues persist, verify purity of the compound lot via analytical methods (e.g., HPLC, NMR). F->H Yes

Diagram 1: Troubleshooting workflow for inconsistent results.

Issue 2: The compound will not fully dissolve in my aqueous buffer.

This compound is insoluble in water.[1] For reactions or assays in aqueous media, it is necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to create a stock solution. This stock solution can then be added to the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological or chemical outcomes.

Compound Data and Storage Summary

For quick reference, the key properties and storage recommendations for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number700-84-5[1][5]
Molecular FormulaC₉H₇FO[1][5]
Molecular Weight150.15 g/mol [1][5]
AppearanceWhite to yellow crystalline powder[2]
Melting Point35-40 °C[1][5]
Boiling Point113-114 °C[5]
Density~1.216 g/mL at 25 °C[5]
Purity≥98% to 99%[1][2][5]

Table 2: Summary of Recommended Storage Conditions

ConditionRecommendationSource(s)
Temperature 0-8 °C (Refrigerated)[2][5]
Cool, Room Temperature[1][4]
Atmosphere Sealed in dry conditions[4]
Light Keep in dark place / Protect from direct sunlight[3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents[3]

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

This protocol provides a general method for researchers to determine the stability of this compound in a specific solvent over time.

Objective: To quantify the degradation of this compound in a chosen solvent under specific temperature and light conditions.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline measurement. Record the peak area of the parent compound.

  • Sample Incubation: Aliquot the remaining stock solution into several sealed vials. Store these vials under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Timepoint Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.

  • HPLC Analysis: Analyze the sample by HPLC using the same method as the T=0 sample. Record the peak area of the parent compound and note the appearance of any new peaks, which may correspond to degradation products.

  • Data Analysis: Calculate the percentage of the remaining this compound at each timepoint relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Best Practices Workflow

Adhering to best practices for handling and storage is critical for ensuring the quality and reliability of this compound in research.

G cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Post-Use A Receive Compound B Log Lot Number & Date A->B C Store Immediately: 0-8 °C, Dry, Dark B->C D Equilibrate to RT Before Opening C->D E Handle in Fume Hood with Full PPE D->E F Weigh Quickly & Accurately E->F G Prepare Stock Solution in Appropriate Solvent F->G H Use Freshly Prepared Solutions When Possible G->H I Tightly Reseal Vial H->I J Purge with Inert Gas (e.g., Argon) if Available I->J K Return to Correct Storage Conditions J->K

Diagram 2: Best practices for compound handling and storage.

References

Technical Support Center: Crystallization of 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5-Fluoro-1-indanone.

Troubleshooting Guides

Issue 1: Oiling Out During Crystallization

Q1: My this compound is "oiling out" and not forming crystals when I cool the crystallization solvent. What is happening and how can I fix it?

A1: "Oiling out" is a common issue with low-melting point compounds like this compound (m.p. 35-40 °C). It occurs when the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.

Troubleshooting Steps:

  • Lower the Initial Crystallization Temperature: Begin cooling the solution more slowly to allow nucleation to occur at a lower temperature. A gradual decrease in temperature is crucial.

  • Use a Co-solvent: Introduce a "poorer" solvent (an anti-solvent) in which this compound has low solubility. This can lower the saturation point of the solution, inducing crystallization at a lower temperature. Hexane is a good candidate for a co-solvent with a solvent like ethyl acetate.

  • Seeding: Introduce a small, pure crystal of this compound ("seed crystal") to the supersaturated solution at a temperature just below the point of oiling out. This provides a template for crystal growth.

  • Increase Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by lowering the supersaturation level at any given temperature.

Issue 2: Poor Crystal Yield

Q2: I am getting a very low yield of crystals after recrystallization. What are the potential causes and how can I improve my yield?

A2: Low crystal yield can be attributed to several factors, from the choice of solvent to the cooling process.

Troubleshooting Steps:

  • Optimize Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, the yield will be poor. Refer to the solubility table below to select a more appropriate solvent or solvent mixture.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the this compound. Excess solvent will retain more of the compound in solution upon cooling.

  • Ensure Complete Dissolution: Make sure the compound is fully dissolved in the hot solvent before cooling. Any undissolved material will not recrystallize and will be lost during filtration.

  • Cool Slowly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities, reducing the overall yield of pure product. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Prevent Premature Crystallization: Ensure that the filtration of the hot solution (if performed to remove insoluble impurities) is done quickly to prevent the product from crystallizing on the filter paper. Pre-heating the funnel and filter flask can help.

Issue 3: Crystals Are Colored or Impure

Q3: My recrystallized this compound has a yellowish or brownish tint and the melting point is broad. How can I improve the purity?

A3: The color and broad melting point indicate the presence of impurities. Common impurities can be residual starting materials, byproducts from the synthesis, or degradation products.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a fresh batch of solvent can significantly improve purity.

  • Solvent Selection: The choice of solvent can influence impurity rejection. A solvent that dissolves the impurities well even at low temperatures, while having the desired solubility profile for the product, is ideal.

  • Column Chromatography: For highly impure samples, purification by column chromatography may be necessary before crystallization. A common eluent system is a mixture of ethyl acetate and hexane.[1]

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for the crystallization of this compound?

A4: The ideal solvent for crystallization is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on available information, a mixed solvent system of ethyl acetate and hexane is a good starting point. The compound is likely soluble in ethyl acetate and less soluble in hexane. You can dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly.

Q5: Is this compound known to exhibit polymorphism?

A5: There is currently no readily available literature that specifically details polymorphic forms of this compound. However, polymorphism is a common phenomenon in organic compounds. If you observe different crystal habits or variations in melting points and spectroscopic data from different crystallization experiments, you may be observing polymorphism. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR can be used to investigate and characterize different polymorphic forms.

Q6: How can I determine the solubility of this compound in different solvents?

A6: A simple method to screen for suitable crystallization solvents is as follows:

  • Place a small, known amount of this compound (e.g., 10 mg) into a series of small test tubes.

  • To each tube, add a small, measured volume of a different solvent (e.g., 0.1 mL) at room temperature.

  • Observe if the compound dissolves.

  • If it does not dissolve at room temperature, gently heat the tube and observe if it dissolves.

  • If it dissolves upon heating, allow the tube to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating, and will yield crystals upon cooling.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₇FO
Molecular Weight150.15 g/mol
AppearanceOff-white to yellowish crystalline powder
Melting Point35-40 °C
Boiling Point113-114 °C at 13 mmHg
Density1.216 g/mL at 25 °C
Water SolubilityInsoluble

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterInsolubleInsolubleNot suitable for crystallization.
HexaneLowModerateGood as an anti-solvent.
EthanolSolubleVery SolubleMay be too good of a solvent, leading to low yield unless used in a mixed system.
MethanolSolubleVery SolubleSimilar to ethanol.
AcetoneVery SolubleVery SolubleLikely too strong of a solvent for good crystal yield.
Ethyl AcetateModerateHighA good candidate for the primary solvent in a mixed-solvent system.
TolueneModerateHighA potential crystallization solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Ethyl Acetate/Hexane)

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate (start with approximately 3-5 mL of solvent per gram of compound) in an Erlenmeyer flask. Gently heat the mixture on a hot plate with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add warm hexane dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment issue Problem Encountered? start->issue no_issue No issue->no_issue No yes_issue Yes issue->yes_issue Yes oiling_out Oiling Out solution1 Lower Cooling Rate Use Co-solvent Seeding oiling_out->solution1 poor_yield Poor Crystal Yield solution2 Optimize Solvent Minimize Solvent Volume Slow Cooling poor_yield->solution2 impure_crystals Impure/Colored Crystals solution3 Charcoal Treatment Multiple Recrystallizations Column Chromatography impure_crystals->solution3 end_node Pure Crystals Obtained solution1->end_node solution2->end_node solution3->end_node no_issue->end_node yes_issue->oiling_out yes_issue->poor_yield yes_issue->impure_crystals

Caption: Troubleshooting workflow for this compound crystallization.

Impurity_Effects cluster_impurities Potential Impurities cluster_effects Effects on Crystallization starting_material Unreacted Starting Material (e.g., 3-(3-Fluorophenyl)propanoic acid) oiling_out Increased 'Oiling Out' Tendency starting_material->oiling_out purity_decrease Decreased Purity / Discoloration starting_material->purity_decrease byproducts Reaction Byproducts yield_reduction Reduced Crystal Yield byproducts->yield_reduction byproducts->purity_decrease degradation Degradation Products degradation->purity_decrease crystal_habit Altered Crystal Habit degradation->crystal_habit

Caption: Influence of impurities on the crystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 5-Fluoro-1-indanone. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A detailed methodology for the purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific crude mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde, potassium permanganate)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A common starting point is 10-30% ethyl acetate in hexane.

    • Visualize the spots under a UV lamp and/or by staining to determine the separation of this compound from impurities. The desired product, being a ketone, is moderately polar.

    • Optimize the solvent system to achieve a good separation with the Rf value of this compound ideally between 0.2 and 0.4.

  • Column Preparation (Slurry Method):

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the this compound. For example, start with 10% ethyl acetate in hexane and gradually increase to 20% or 30%.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Data Presentation

Table 1: TLC Data for this compound

Solvent System (Ethyl Acetate/Hexane)Approximate Rf ValueObservations
10%~0.3Good for initial separation from non-polar impurities.
20%~0.5 - 0.6May be suitable for faster elution if separation is good.
30%> 0.7Likely too polar for good separation from more polar impurities.

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature. It is recommended to co-spot with the starting material and crude mixture for accurate identification.

Table 2: Physical Properties of this compound

PropertyValue
AppearanceWhite to yellow crystalline powder.[1]
Melting Point35-38 °C.[2]
Molecular Weight150.15 g/mol .[1]

Troubleshooting Guide

Q1: My this compound is not separating from an impurity.

A1:

  • Optimize the Solvent System: If the spots are too close on the TLC, try a less polar solvent system to increase the separation. Small changes in the solvent ratio can have a significant impact. Consider using a different solvent system altogether, for example, dichloromethane/hexane.

  • Consider Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a low polarity solvent and gradually increase the polarity. This can help to separate compounds with very different polarities.

  • Check for Co-elution: If two compounds have very similar polarities, they may be difficult to separate on silica gel. Consider using an alternative stationary phase, such as alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[3][4][5]

Q2: The this compound is taking a very long time to elute from the column (streaking or tailing).

A2:

  • Increase Solvent Polarity: If the Rf value on the TLC is very low (e.g., <0.1), the solvent system is not polar enough to move the compound down the column effectively. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).

  • Check for Column Overloading: Loading too much crude material onto the column can lead to band broadening and tailing. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight for good separation.

  • Acidity of Silica: this compound, being a ketone, could potentially interact with the acidic silanol groups on the silica gel, leading to tailing. If this is suspected, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent. However, be aware that this will make the eluent more polar.

Q3: I can't see the this compound spot on the TLC plate.

A3:

  • UV Visualization: this compound has an aromatic ring and a carbonyl group, which should make it visible under a UV lamp at 254 nm.[6][7] Ensure the UV lamp is functioning correctly.

  • Staining: If UV visualization is not effective, use a chemical stain. A p-anisaldehyde stain, followed by gentle heating, is often effective for visualizing ketones and aldehydes.[6] A potassium permanganate (KMnO4) stain can also be used, which reacts with many organic compounds.

  • Concentration: The sample spot may be too dilute. Try spotting a more concentrated solution of your crude mixture or fractions on the TLC plate.

Q4: The purified this compound is not pure (contains impurities after column chromatography).

A4:

  • Fractions Cut Too Broadly: You may have combined fractions that were not completely pure. It is crucial to analyze each fraction (or every few fractions) by TLC before combining them.

  • Column Channeling: If the column is not packed uniformly, solvent can flow through channels, leading to poor separation. Ensure the silica gel is packed evenly without any cracks or air bubbles.

  • Impurity from Synthesis: The impurity may have a very similar polarity to your product. In the synthesis of this compound from 3-(3-Fluorophenyl)propanoic acid, potential impurities could include unreacted starting material or side products from the cyclization reaction.[8] If the impurity is the starting carboxylic acid, it will be significantly more polar and should be easily separated. If it is an isomeric indanone, separation could be more challenging and may require careful optimization of the chromatography conditions.

Frequently Asked Questions (FAQs)

Q5: What is the best way to load my sample onto the column?

A5:

  • Wet loading is often quicker if your compound is readily soluble in the initial eluting solvent.[9][10] However, using a solvent that is too polar can decrease the separation efficiency.

  • Dry loading is generally preferred for compounds that are not very soluble in the initial eluent or for difficult separations.[9][11][12] It ensures that the sample is introduced to the column in a very concentrated band, which can lead to better resolution.

Q6: Should I use isocratic or gradient elution?

A6:

  • Isocratic elution (using a single solvent mixture) is simpler and can be effective if the components of your mixture have sufficiently different Rf values.[13][14]

  • Gradient elution (gradually increasing the solvent polarity) is beneficial when separating a mixture with components of widely varying polarities.[13][14] It allows for the efficient elution of both non-polar and polar compounds in a single run. For the purification of this compound, starting with a low polarity isocratic elution to remove non-polar impurities and then switching to a more polar solvent or a gradient to elute the product can be an effective strategy.

Q7: How much silica gel should I use?

A7: The amount of silica gel depends on the difficulty of the separation. A common guideline is a weight ratio of silica gel to crude material of:

  • 30:1 to 50:1 for relatively easy separations.

  • 100:1 or more for difficult separations where compounds have very similar Rf values.[15]

Q8: Can I use a different stationary phase?

A8: Yes, if separation on silica gel is poor, you can consider other stationary phases.

  • Alumina: Can be used, but its basicity may affect certain compounds.

  • Fluorinated Stationary Phases: These can offer different selectivity for fluorinated compounds like this compound due to fluorous-fluorous interactions.[3][4][5][16] This can be particularly useful for separating it from non-fluorinated impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis of Crude Mixture column_prep 2. Column Packing (Slurry Method) tlc->column_prep Determine Eluent loading 3. Sample Loading (Wet or Dry) column_prep->loading elution 4. Elution (Isocratic or Gradient) loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis Collect Fractions isolation 6. Combine Pure Fractions & Evaporate fraction_analysis->isolation Identify Pure Fractions product Pure this compound isolation->product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_workflow start Purification Issue Encountered q1 Poor Separation? start->q1 q2 Slow Elution / Tailing? q1->q2 No a1 Optimize Eluent Use Gradient Elution Change Stationary Phase q1->a1 Yes q3 Product Still Impure? q2->q3 No a2 Increase Eluent Polarity Check for Overloading Deactivate Silica q2->a2 Yes a3 Analyze Fractions Carefully Repack Column Consider Impurity Structure q3->a3 Yes end Successful Purification q3->end No a1->end a2->end a3->end

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted indanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted indanones?

A1: The main methods for synthesizing indanones include intramolecular Friedel-Crafts acylation, Nazarov cyclization, various transition-metal-catalyzed ring-closing reactions, and annulations involving intramolecular aldol condensations. Indanones are valuable structural motifs found in numerous natural products and bioactive molecules, making their synthesis a key focus in medicinal chemistry.[1]

Q2: How do I choose the most suitable synthetic route for my target substituted indanone?

A2: The choice of route depends on several factors:

  • Substituent Pattern: The nature and position of substituents on the aromatic ring and the cyclopentanone moiety will dictate the feasibility of certain reactions. For example, strongly deactivated aromatic rings are unsuitable for Friedel-Crafts acylation.[2][3]

  • Functional Group Compatibility: Harsh acidic conditions required for Friedel-Crafts or Nazarov cyclizations may be incompatible with sensitive functional groups.[1] Milder, transition-metal-catalyzed methods might be more appropriate in such cases.[4]

  • Stereochemistry: For chiral indanones, methods that offer stereocontrol, such as asymmetric hydroacylation or catalytic stereoselective Nazarov cyclizations, are preferred.[5][6]

  • Precursor Availability: The accessibility and cost of starting materials for a given route are practical considerations.

Q3: My intramolecular Friedel-Crafts acylation is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A3: Lack of regiocontrol is a significant challenge in Friedel-Crafts acylation, often leading to isomeric mixtures that are difficult to separate. To improve selectivity, consider adjusting the reaction medium's acidity, such as by varying the P₂O₅ content in polyphosphoric acid (PPA), which can be a key parameter for controlling alkylation versus acylation pathways. Alternatively, using starting materials with strong directing groups or employing a blocking group strategy can guide the cyclization to the desired position.

Q4: Are there milder alternatives to the harsh acidic conditions of traditional Friedel-Crafts acylations?

A4: Yes, several strategies can circumvent the need for stoichiometric amounts of strong Brønsted or Lewis acids. Using Meldrum's acid derivatives as acylating agents allows for cyclization under less harsh conditions and provides an efficient route to 2-substituted 1-indanones.[1] Additionally, transition-metal-catalyzed methods, such as palladium-catalyzed carbonylative cyclization or rhodium-catalyzed intramolecular hydroacylation, offer milder and often more functional-group-tolerant alternatives.[6][7]

Q5: What are the main limitations of the Nazarov cyclization for indanone synthesis?

A5: The Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone, has some drawbacks.[8] The reaction is often catalyzed by strong acids, which can lead to low diastereoselectivity due to the racemization of substituents alpha to the keto group.[9] Regioselectivity can also be poor if the side chains of the divinyl ketone are sterically and electronically similar.[9] While asymmetric variants exist, they can require nearly stoichiometric amounts of chiral Lewis acids.[9]

Troubleshooting Guides

Guide 1: Intramolecular Friedel-Crafts Acylation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. The aromatic ring is strongly deactivated by electron-withdrawing groups.[3][10]2. Incompatible functional groups (e.g., amines, alcohols) are complexing with the Lewis acid catalyst.[3]3. Insufficiently acidic conditions for cyclization.4. Presence of moisture, deactivating the Lewis acid catalyst.1. Switch to a different synthetic route not sensitive to ring electronics (e.g., transition-metal catalysis).2. Protect sensitive functional groups prior to the cyclization step.3. Use a stronger acid system (e.g., triflic acid) or higher temperatures.[11]4. Ensure all reagents and glassware are rigorously dried and perform the reaction under an inert atmosphere.
Formation of Undesired Regioisomers 1. Multiple positions on the aromatic ring have similar activation levels, leading to competitive cyclization.2. Reaction conditions favor an alternative cyclization pathway.1. Introduce a blocking group to deactivate undesired positions.2. Modify the substituents on the aromatic ring to enhance the directing effect.3. Systematically screen different acid catalysts (e.g., AlCl₃, PPA, TfOH) and solvents.4. Adjust the P₂O₅ content in PPA to control the reaction pathway.
Byproduct Formation (e.g., intermolecular condensation) 1. Reaction concentration is too high, favoring intermolecular pathways.2. High reaction temperatures leading to decomposition or side reactions.1. Perform the reaction under high-dilution conditions to favor the intramolecular pathway.2. Optimize the reaction temperature; run at the lowest temperature that allows for efficient cyclization.
Guide 2: Nazarov Cyclization
Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Racemization of the α-stereocenter under strong acidic conditions.[9]2. The conrotatory ring closure is not effectively controlled by existing stereocenters.[9]1. Screen for milder catalysts, such as Cu(II) complexes, which can promote the reaction stereoselectively.[5]2. Employ a chiral Lewis acid to induce asymmetry in the cyclization step.[9]3. Redesign the substrate to include a directing group that biases the transition state.
Poor Regioselectivity 1. The electronic and steric properties of the two vinyl groups are too similar, leading to a mixture of products.[9]1. Modify the substrate to create a significant electronic or steric difference between the two vinyl moieties.2. Utilize a silicon-directed Nazarov cyclization, where the TMS group directs the elimination step and controls the position of the double bond in the final product.[8]
Incomplete Reaction 1. The divinyl ketone substrate is not sufficiently activated by the catalyst.2. The catalyst is poisoned or deactivated.1. Increase the amount or strength of the Lewis/Brønsted acid promoter.[8][9]2. Ensure the substrate is pure and free of impurities that could interfere with the catalyst.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Indanone Synthesis via Superacid Promotion [11]

EntryAcid (equiv.)SolventTemp (°C)Time (h)Yield (%) of 3c
1TfOH (5)DCE804881
2TfOH (5)DCE502491
3TfOH (3)DCE502472
4TfOH (1)DCE502443
11H₂SO₄ (5)DCE504821
12AlCl₃ (5)DCE503661

Data sourced from a study on the synthesis of indanone 3c from the corresponding aryl isopropyl ketone and benzaldehyde.[11]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of 3-Hydroxy-1-Indanones

This protocol is based on a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[12]

  • Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde derivative (1.0 mmol), vinyl ether (1.5 mmol), Pd(OAc)₂ (0.02 mmol), dppp (0.024 mmol), and K₂CO₃ (2.0 mmol).

  • Atmosphere Control: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous ethylene glycol (5.0 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 115 °C and stir for the time specified by reaction monitoring (typically 12-24 hours).

  • Workup: After cooling to room temperature, add 1 M HCl (10 mL) to the reaction mixture and stir for 15 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-hydroxy-1-indanone.[12]

Protocol 2: Intramolecular Friedel-Crafts Acylation using Meldrum's Acid Derivatives

This procedure offers a milder alternative to traditional methods for synthesizing 2-substituted 1-indanones.[1]

  • Precursor Synthesis: Prepare the required substituted benzyl Meldrum's acid derivative according to established literature procedures.

  • Reaction Setup: Dissolve the Meldrum's acid derivative (1.0 mmol) in a suitable solvent such as CH₂Cl₂ or DCE (10 mL) in a round-bottom flask.

  • Catalyst Addition: Add the metal triflate catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solution.[13]

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude 1-indanone by flash chromatography.[13][1]

Visualized Workflows and Pathways

troubleshooting_workflow start Low Yield in Friedel-Crafts Acylation check_ring Is the aromatic ring strongly deactivated? start->check_ring check_fg Are there incompatible functional groups (e.g., -NH2)? check_ring->check_fg No solution_alt_route Action: Consider alternative synthesis route (e.g., Pd-catalyzed). check_ring->solution_alt_route Yes check_conditions Are reaction conditions anhydrous and acid strong enough? check_fg->check_conditions No solution_protect Action: Protect incompatible functional groups. check_fg->solution_protect Yes solution_conditions Action: Use stronger acid (TfOH), ensure anhydrous conditions. check_conditions->solution_conditions No end_node Problem Resolved check_conditions->end_node Yes solution_alt_route->end_node solution_protect->end_node solution_conditions->end_node

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

nazarov_mechanism cluster_0 Nazarov Cyclization Mechanism start Divinyl Ketone promoter + H⁺ or Lewis Acid intermediate1 Oxyallyl Cation (Resonance Stabilized) start->intermediate1 Activation cyclization 4π Conrotatory Electrocyclization intermediate2 Cyclopentenyl Cation intermediate1->intermediate2 Ring Closure elimination Elimination of H⁺ (or directing group) product Cyclopentenone (Indanone Precursor) intermediate2->product Deprotonation

Caption: Simplified mechanism for the acid-promoted Nazarov cyclization.

onepot_synthesis cluster_workflow One-Pot Synthesis of Indanones A Start: ortho-Iodoketone + Aldehyde B Step 1: Pd-Catalyzed Direct Acylation A->B C Intermediate: Acylated Ketone B->C D Step 2: Intramolecular Aldol Condensation C->D E Product: Substituted Indenone D->E F Optional Step 3: Reduction (e.g., H₂, Pd/C) E->F G Final Product: Substituted Indanone F->G

Caption: Experimental workflow for a one-pot synthesis of substituted indanones.

References

Technical Support Center: 5-Fluoro-1-indanone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 5-Fluoro-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in this compound, particularly when synthesized via Friedel-Crafts cyclization of 3-(3-Fluorophenyl)propanoic acid, can include:

  • Regioisomers: The most significant impurity is often the regioisomeric 7-Fluoro-1-indanone, formed due to alternative cyclization pathways.

  • Unreacted Starting Materials: Residual 3-(3-Fluorophenyl)propanoic acid may be present.

  • Reaction Byproducts: Side reactions can lead to the formation of various byproducts, including auto-condensation products of the indanone.[1]

  • Colored Impurities: The crude product can often have a brownish, sticky appearance, indicating the presence of polymeric or degradation products.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The two primary and most effective methods for purifying this compound are:

  • Column Chromatography: Flash chromatography using silica gel is a reliable method to separate the desired product from regioisomers and other impurities.[2]

  • Recrystallization: This technique is effective for removing impurities, especially when the desired product is the major component. It is particularly useful for removing colored impurities and can sometimes separate regioisomers.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the main component and detecting impurities.

  • Gas Chromatography (GC): Suitable for analyzing the volatile components and determining the percentage purity.[3] Commercially available this compound often specifies purity as >96.0% by GC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point. A broad melting range or a melting point lower than the literature value (38-40 °C) suggests the presence of impurities.[4]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Since this compound has a low melting point (38-40 °C), this is a common issue.[4] Here are some troubleshooting steps:

  • Increase the Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound fully dissolves at a temperature below its melting point.

  • Use a Different Solvent System: Experiment with a solvent system where the compound has lower solubility at the boiling point of the solvent. A mixture of solvents, such as hexane and ethyl acetate, can be effective.

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can promote oiling out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystal formation.

  • Seed the Solution: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to initiate crystallization.

Q: The recovery yield after recrystallization is very low. How can I improve it?

A: A low recovery yield can be due to several factors. Consider the following:

  • Excess Solvent: You may have used too much solvent, causing a significant amount of the product to remain in the mother liquor. Try to use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: The compound may have crystallized during a hot filtration step. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent: The solvent may be too good at dissolving your compound even at low temperatures.

  • To improve yield:

    • Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Re-evaluate your choice of solvent.

Column Chromatography Issues

Q: I am having difficulty separating this compound from its regioisomer (7-Fluoro-1-indanone) by column chromatography.

A: The separation of regioisomers can be challenging due to their similar polarities. Here are some strategies to improve separation:

  • Optimize the Solvent System: A less polar solvent system will generally increase the retention time of both compounds and may improve separation. A common mobile phase is a mixture of hexane and ethyl acetate.[2] You can try a gradient elution, starting with a low polarity mixture and gradually increasing the polarity. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 15-20%.

  • Use a Longer Column: A longer chromatography column provides more surface area for the separation to occur.

  • Reduce the Sample Load: Overloading the column can lead to broad peaks and poor separation. Use a smaller amount of the crude mixture.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, you could explore other stationary phases, although silica is generally effective for this class of compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported purification method for this compound.[2]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 9:1 hexane/ethyl acetate mixture.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.

  • Elution: Begin eluting the column with a 9:1 hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization (Representative Example)

This is a representative protocol based on general principles for recrystallizing low-melting point ketones.

Materials:

  • Crude this compound

  • Isopropanol (or a mixture of hexane and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Representative Data)

Purification MethodStarting Purity (by GC)Final Purity (by GC)Recovery YieldNotes
Column Chromatography ~85%>99%70-80%Effective for removing regioisomers and baseline impurities.[2]
Recrystallization ~85%~98%60-75%Good for removing colored impurities and can be effective for increasing purity if the initial purity is high. May be less effective at removing high concentrations of the regioisomer in a single step.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization analysis GC/HPLC Analysis chromatography->analysis recrystallization->analysis analysis->chromatography If Further Purification Needed analysis->recrystallization If Further Purification Needed end Pure this compound (>98%) analysis->end If Purity is Met

Caption: Purification workflow for this compound.

troubleshooting_recrystallization Troubleshooting Recrystallization of this compound cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Crude Product Oils Out add_solvent Add More Hot Solvent start->add_solvent change_solvent Change Solvent System start->change_solvent slow_cooling Cool Solution Slowly start->slow_cooling seed_crystal Add a Seed Crystal start->seed_crystal crystals Formation of Pure Crystals add_solvent->crystals change_solvent->crystals slow_cooling->crystals seed_crystal->crystals

Caption: Troubleshooting "oiling out" during recrystallization.

References

Technical Support Center: Scaling Up 5-Fluoro-1-indanone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-1-indanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

1. Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, especially during scale-up. Consider the following:

  • Incomplete Reaction: The intramolecular Friedel-Crafts acylation, a common synthesis route, may be sluggish.

    • Solution: Ensure your catalyst (e.g., AlCl₃, Polyphosphoric Acid) is fresh and anhydrous. Moisture can deactivate these catalysts. Consider increasing the catalyst loading or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal Temperature: The cyclization step is temperature-sensitive.

    • Solution: For Polyphosphoric Acid (PPA) mediated cyclization, ensure the temperature is maintained within the optimal range (often elevated). For Friedel-Crafts reactions using Lewis acids, both low and high temperatures can be problematic, leading to side reactions or slow conversion. Experiment with a temperature gradient to find the optimal condition for your scale.

  • Poor Quality Starting Materials: Impurities in the precursor, such as 3-(3-fluorophenyl)propanoic acid, can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Purify the precursors if necessary.

2. Q: I am observing significant impurity formation in my final product. How can I identify and minimize these byproducts?

A: Impurity profiles often change upon scaling up. Common impurities include regioisomers and polymerization/condensation products.

  • Regioisomer Formation: The cyclization of 3-(3-fluorophenyl)propanoic acid can potentially yield 7-fluoro-1-indanone as a minor isomer.

    • Solution: The choice of acid catalyst can influence regioselectivity. Polyphosphoric acid (PPA) with a higher P₂O₅ content tends to favor the formation of the desired 5-fluoro isomer. Careful control of reaction conditions is crucial.

  • Side Reactions: Strong acidic conditions can lead to undesired side reactions.

    • Solution: Optimize the reaction temperature and time to minimize byproduct formation. A lower temperature might be necessary, even if it requires a longer reaction time.

  • Purification: Effective purification is key to removing impurities.

    • Solution: Column chromatography on silica gel is an effective method for purification at the lab scale.[1] For industrial scale, recrystallization is often more practical. Experiment with different solvent systems to achieve efficient separation.

3. Q: The reaction seems to stall before completion. What troubleshooting steps should I take?

A: A stalled reaction often points to catalyst deactivation or reagent degradation.

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to water.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Insufficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of low reagent concentration.

    • Solution: Use an appropriate overhead stirrer and ensure the mixing is vigorous enough to maintain a homogeneous reaction mixture.

  • Reagent Purity: As mentioned, impurities in the starting material can poison the catalyst.

4. Q: What are the critical safety precautions when handling the reagents for this compound synthesis?

A: The synthesis involves hazardous materials that require strict safety protocols.

  • Corrosive Acids: Reagents like chlorosulfonic acid, polyphosphoric acid, and Lewis acids (AlCl₃) are highly corrosive and react violently with water.

    • Protocol: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.[2]

  • Hazardous Byproducts: The reaction may produce hazardous gases. For instance, Friedel-Crafts acylation using an acid chloride precursor will evolve HCl gas.

    • Protocol: The reaction setup should include a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize acidic gases.

  • Product Hazards: this compound itself is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3]

    • Protocol: Handle the final product with appropriate PPE. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number700-84-5[4][5][6]
Molecular FormulaC₉H₇FO[4][5][6]
Molecular Weight150.15 g/mol [1][4][5]
AppearanceWhite to yellow crystalline solid[5][7]
Melting Point38-40 °C (lit.)[7][8]
Boiling Point113-114 °C (lit.)[8][9]
Density1.216 g/mL at 25 °C (lit.)[8][9]
Table 2: Comparison of Common Synthesis Routes
Synthesis RouteKey ReagentsTypical YieldAdvantagesChallenges
PPA Cyclization 3-(3-Fluorophenyl)propanoic acid, Polyphosphoric Acid (PPA)60-90%Relatively mild conditions, avoids highly reactive intermediates.[10]Generates significant acidic waste, requires high temperatures, viscosity can be an issue on a large scale.[10]
Friedel-Crafts Acylation 3-(3-Fluorophenyl)propionyl chloride, AlCl₃~90%High yields, well-established method.[11]Requires stoichiometric amounts of Lewis acid, moisture sensitive, generates HCl gas, difficult product isolation.[11][12]
Chlorosulfonic Acid Cyclization 3-(3-Fluorophenyl)propanoic acid, Chlorosulfonic acid~70%Strong dehydrating and cyclizing agent.Highly corrosive and hazardous reagent, requires careful handling and quenching.

Experimental Protocols

Protocol 1: Synthesis via Polyphosphoric Acid (PPA) Cyclization

This protocol is adapted from general procedures for indanone synthesis.[10]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric Acid (10x the weight of the starting material).

  • Heating: Begin stirring and heat the PPA to 80-90°C under a slow stream of nitrogen.

  • Reagent Addition: Slowly add 3-(3-fluorophenyl)propanoic acid in portions to the hot PPA over 30 minutes. The addition may be exothermic.

  • Reaction: After the addition is complete, continue to stir the mixture at 90-100°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Allow the reaction mixture to cool to approximately 60°C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Extraction: Once all the ice has melted, extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Visualizations

Synthesis_Pathway General Synthesis Pathway for this compound cluster_start Starting Materials cluster_reagents Key Reagents / Conditions A 3-(3-Fluorophenyl)propanoic acid C Intramolecular Cyclization (Friedel-Crafts Acylation) A->C Route 1 B 3-(3-Fluorophenyl)propionyl chloride B->C Route 2 R1 Polyphosphoric Acid (PPA) or Chlorosulfonic Acid R1->A R2 AlCl₃ (Lewis Acid) Anhydrous Solvent R2->B D Crude this compound C->D E Purification (Recrystallization or Chromatography) D->E F Pure this compound E->F

Caption: General synthesis pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow: Low Reaction Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (NMR, MP)? Start->Check_Purity Purify Purify Starting Materials (Recrystallization/Distillation) Check_Purity->Purify No Check_Conditions Review Reaction Conditions: Anhydrous? Inert Atmosphere? Check_Purity->Check_Conditions Yes Purify->Check_Purity Improve_Conditions Oven-dry glassware. Use anhydrous solvents. Run under N₂ or Ar. Check_Conditions->Improve_Conditions No Check_Catalyst Is Catalyst Fresh and Active? Check_Conditions->Check_Catalyst Yes Improve_Conditions->Check_Conditions New_Catalyst Use Fresh Batch of Catalyst. Check_Catalyst->New_Catalyst No Optimize Systematically Optimize: - Temperature - Reaction Time - Catalyst Loading Check_Catalyst->Optimize Yes New_Catalyst->Check_Catalyst

Caption: A logical workflow for troubleshooting low reaction yields.

Logical_Relationships Key Factors Affecting Product Purity cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Purity Final Product Purity Temp Reaction Temperature Side_Rxns Side Reactions (e.g., Polymerization) Temp->Side_Rxns influences Time Reaction Time Time->Side_Rxns influences Catalyst Catalyst Choice & Purity Regioisomer Regioisomer Formation Catalyst->Regioisomer influences Purification Purification Method Removal Effective Impurity Removal Purification->Removal determines Ineffective Ineffective Separation Purification->Ineffective Side_Rxns->Purity decreases Regioisomer->Purity decreases Removal->Purity increases Ineffective->Purity decreases

Caption: Logical relationships between reaction factors and final product purity.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Both 5-Fluoro-1-indanone and 1-indanone are valuable intermediates, but their reactivity profiles differ due to the influence of the fluorine substituent. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data, to aid in the selection of the optimal starting material.

The presence of a fluorine atom at the 5-position of the indanone ring in this compound significantly impacts its chemical reactivity compared to the unsubstituted 1-indanone. This difference is primarily attributed to the strong electron-withdrawing nature of fluorine, which enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity can lead to increased reaction rates and yields in nucleophilic addition and condensation reactions, which are fundamental transformations in the synthesis of complex pharmaceutical compounds.

Quantitative Comparison of Reactivity

Feature1-IndanoneThis compound
Reaction Type Solvent-Free Aldol CondensationKnoevenagel Condensation
Aldehyde 3,4-Dimethoxybenzaldehyde4-Fluorobenzaldehyde
Product 2-(3,4-Dimethoxybenzylidene)-1-indanone(Z)-2-(4-Fluorobenzylidene)-5-fluoro-1-indanone
Reaction Conditions NaOH (catalyst), solvent-free, room temp.Not specified in detail
Reported Yield High (inferred from protocol)Moderate to excellent (inferred)
Purity High (after recrystallization)Not specified in detail

Note: The data for this compound is based on the successful synthesis of a similar condensation product, as a direct comparative study with 1-indanone under identical conditions was not found in the reviewed literature.

The electron-withdrawing fluorine atom in this compound is expected to increase the acidity of the α-protons, facilitating the formation of the enolate intermediate required for the condensation reaction. This, coupled with the increased electrophilicity of the carbonyl group, suggests that this compound would likely exhibit a faster reaction rate and potentially a higher yield in condensation reactions compared to 1-indanone under the same conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Solvent-Free Aldol Condensation of 1-Indanone

This protocol describes the reaction of 1-indanone with 3,4-dimethoxybenzaldehyde.

Materials:

  • 1-Indanone

  • 3,4-Dimethoxybenzaldehyde

  • Sodium hydroxide (NaOH), finely ground

  • 10% Hydrochloric acid (HCl) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a test tube or small beaker, combine 1-indanone and 3,4-dimethoxybenzaldehyde.

  • Using a spatula or glass rod, thoroughly mix and grind the two solids together. The mixture will turn into a brown oil.

  • Add a catalytic amount of finely ground NaOH to the oil and continue to mix and scrape until the mixture solidifies into a yellowish-brown solid.

  • Allow the solid to stand at room temperature for at least 15 minutes.

  • To the solid, add 10% HCl solution to neutralize the NaOH catalyst. Break up the solid to ensure complete neutralization.

  • Isolate the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(3,4-dimethoxybenzylidene)-1-indanone.

Knoevenagel Condensation of this compound (General Procedure)

While a specific protocol for the reaction of this compound with an aromatic aldehyde under the same conditions as 1-indanone is not available, a general procedure for a Knoevenagel condensation is as follows. This reaction typically involves a base catalyst and a solvent.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Base catalyst (e.g., piperidine, pyrrolidine, or a solid-supported base)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • Dissolve this compound and the aromatic aldehyde in the chosen solvent in a reaction flask.

  • Add a catalytic amount of the base.

  • The reaction mixture is typically stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The utility of these indanone derivatives as pharmaceutical intermediates can be visualized through their role in the synthesis of bioactive molecules. A prominent example is the synthesis of Donepezil, a medication used to treat Alzheimer's disease, which utilizes a substituted 1-indanone derivative as a key starting material.

Synthetic_Pathway_of_Donepezil Indanone 5,6-Dimethoxy-1-indanone Intermediate Unsaturated Intermediate Indanone->Intermediate Aldol Condensation Aldehyde 1-Benzyl-4-formylpiperidine Aldehyde->Intermediate Donepezil Donepezil Intermediate->Donepezil Reduction

Caption: Synthetic pathway of Donepezil from a substituted 1-indanone.

This diagram illustrates the logical flow from a 1-indanone core to a complex, biologically active pharmaceutical agent. A similar synthetic strategy could be envisioned employing this compound to generate novel fluorinated analogs of Donepezil or other drug candidates, potentially with altered pharmacological properties.

Conclusion

The Multifaceted Biological Activities of 5-Fluoro-1-indanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Fluoro-1-indanone derivatives, supported by experimental data. The information is presented to facilitate the understanding and evaluation of these compounds for potential therapeutic applications.

Derivatives of this compound, a fluorinated compound utilized in pharmaceutical synthesis, have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The incorporation of the fluorine atom can modulate the biological activity of the parent indanone structure, leading to the development of novel therapeutic agents.[1] This guide summarizes the key findings on the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, presenting comparative data and detailed experimental protocols.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Certain this compound derivatives have emerged as promising anticancer agents.[1] One notable example is the indanone-based thiazolyl hydrazone derivative, ITH-6, which has shown significant cytotoxicity against p53 mutant colorectal cancer cell lines.[3]

Comparative Anticancer Activity of ITH-6

The anticancer efficacy of ITH-6 was evaluated against a panel of human colorectal cancer cell lines using the MTT assay, with irinotecan, a clinically used drug, as a comparator. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundHT-29 (IC50 in µM)COLO 205 (IC50 in µM)KM 12 (IC50 in µM)
ITH-60.440.980.41
Irinotecan>10>10>10

Table 1: Comparative IC50 values of ITH-6 and Irinotecan against colorectal cancer cell lines.

The data clearly indicates the superior potency of ITH-6 against these cell lines compared to irinotecan.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Materials:

  • MTT solution (5 mg/mL in PBS)[4]

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or isopropanol)[5][6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control.

  • Incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Response

This compound derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9]

Comparative Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives

A series of 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their ability to inhibit the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated murine primary macrophages.

CompoundNO Inhibition (IC50 in µM)TNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
4d -83.73[1]69.28[1]
8f -90.1285.43
Indomethacin 15.2--

Table 2: Anti-inflammatory activity of selected 2-benzylidene-1-indanone derivatives.

Compound 8f demonstrated the most potent inhibitory activity against both TNF-α and IL-6 production.[1]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Determination

The Griess assay is a common method for measuring nitrite levels, an indicator of NO production.[10]

Materials:

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[11]

  • Cell culture supernatant

  • Sodium nitrite standard solutions

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect cell culture supernatants from cells treated with the test compounds and stimulated with an inflammatory agent (e.g., LPS).

  • Add the Griess reagent to the supernatants in a 96-well plate.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.[12]

  • Measure the absorbance at 540 nm using a microplate reader.[8]

  • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity: Combating Microbial Growth

The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic bacteria and fungi. A notable example is a para-fluorophenyl substituted indanone acetic acid derivative (5f), which has shown significant antimicrobial activity.[13][14]

Comparative Antimicrobial Activity of Indanone Derivatives

The antimicrobial activity of synthesized indanone derivatives was assessed using the agar well diffusion method, with the zone of inhibition indicating the potency of the compound.

CompoundS. aureus (Zone of Inhibition in mm)B. subtilis (Zone of Inhibition in mm)E. coli (Zone of Inhibition in mm)S. typhi (Zone of Inhibition in mm)
5f (p-fluorophenyl derivative) 18161715
5e (o-anisidine derivative) 14121311
Ciprofloxacin (Standard) 25242623

Table 3: Antimicrobial activity (zone of inhibition) of indanone acetic acid derivatives.

The para-fluorophenyl derivative (5f) exhibited the most significant antibacterial activity among the tested derivatives against both Gram-positive and Gram-negative bacteria.[13][14]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][13]

Materials:

  • 96-well microtiter plates[1]

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compound solutions at various concentrations

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.[13]

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[1]

  • Visually inspect the plates for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Signaling Pathway Modulation

The biological activities of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways. For instance, the anticancer and anti-inflammatory effects of some indanone derivatives are associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Experimental Workflow: Western Blot Analysis of NF-κB Activation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it suitable for studying the activation of signaling pathways like NF-κB.[2]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection A Seed Cells B Treat with This compound Derivative A->B C Stimulate with LPS/TNF-α B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Transfer to PVDF Membrane F->G H Blocking G->H I Primary Antibody (e.g., anti-p-p65) H->I J Secondary Antibody (HRP-conjugated) I->J K Chemiluminescent Detection J->K

Caption: Western Blot workflow for analyzing NF-κB activation.

NF-κB Signaling Pathway Inhibition

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some this compound derivatives may exert their anti-inflammatory and anticancer effects by inhibiting one or more steps in this pathway.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB Phosphorylates IκB IκB_p p-IκB IκB_NFκB->IκB_p NFκB NF-κB (p50/p65) IκB_p->NFκB Releases NF-κB NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation Indanone This compound Derivative Indanone->IKK Inhibits DNA DNA NFκB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Activates Transcription

References

Spectroscopic Analysis of Indanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various indanone analogs. Indanone and its derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of pharmacological activities, including applications in the treatment of neurodegenerative diseases and inflammation.[1][2][3][4] A thorough understanding of their spectroscopic characteristics is crucial for their synthesis, identification, and further development as therapeutic agents.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of indanone analogs. These values are compiled from various sources and provide a baseline for comparison.

1-Indanone and Analogs

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundH-2H-3Aromatic ProtonsOther Protons
1-Indanone2.68 (t)3.13 (t)7.25-7.75 (m)-
5-Methoxy-1-indanone2.65 (t)3.08 (t)6.85 (dd), 7.20 (d), 7.65 (d)3.85 (s, -OCH₃)
5-Bromo-1-indanone2.70 (t)3.15 (t)7.50-7.80 (m)-
2-Methyl-1-indanone2.60 (m)2.90 (dd), 3.35 (dd)7.20-7.70 (m)1.25 (d, -CH₃)
2-Ethyl-1-indanone2.45 (m)2.85 (dd), 3.30 (dd)7.20-7.70 (m)1.00 (t, -CH₂CH ₃), 1.65 (m, -CH ₂CH₃), 2.10 (m, -CH ₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-1 (C=O)C-2C-3Aromatic CarbonsOther Carbons
1-Indanone207.236.425.9123.8, 126.8, 127.4, 134.8, 136.7, 154.9-
5-Methoxy-1-indanone205.836.625.5109.4, 115.3, 125.0, 128.4, 148.1, 165.155.6 (-OCH₃)
5-Bromo-1-indanone205.936.225.7121.9, 127.1, 130.4, 137.8, 138.1, 153.5-
2-Methyl-1-indanone210.142.533.8123.7, 126.5, 127.1, 134.6, 135.9, 154.315.9 (-CH₃)
2-Ethyl-1-indanone209.549.331.9123.7, 126.5, 127.2, 134.7, 135.5, 154.411.8 (-CH₂C H₃), 23.1 (-C H₂CH₃)

**Table 3: Key IR Absorption Frequencies (cm⁻¹) **

CompoundC=O StretchAromatic C=C StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
1-Indanone~1700~1600, ~1460~3070~2960, ~2850
5-Methoxy-1-indanone~1695~1605, ~1490~3060~2950, ~2840
5-Bromo-1-indanone~1705~1590, ~1470~3075~2965, ~2855
2-Methyl-1-indanone~1700~1600, ~1460~3070~2970, ~2870
2-Ethyl-1-indanone~1700~1600, ~1460~3070~2960, ~2870

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-CO]⁺[M-CH₂CO]⁺Other Key Fragments
1-Indanone1321049078, 63
5-Methoxy-1-indanone162134120105, 77
5-Bromo-1-indanone210/212182/184168/170103, 75
2-Methyl-1-indanone146118-131 ([M-CH₃]⁺), 91
2-Ethyl-1-indanone160132-131 ([M-C₂H₅]⁺), 91
2-Indanone and Analogs

Table 5: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundH-1 / H-3Aromatic ProtonsOther Protons
2-Indanone3.55 (s)7.20-7.35 (m)-
5-Bromo-2-indanone3.53 (s)7.10 (d), 7.35 (dd), 7.45 (d)-

Table 6: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-2 (C=O)C-1 / C-3Aromatic CarbonsOther Carbons
2-Indanone216.545.2125.1, 127.0, 139.3-
5-Bromo-2-indanone214.844.8121.8, 128.4, 130.2, 138.1, 141.2-

**Table 7: Key IR Absorption Frequencies (cm⁻¹) **

CompoundC=O StretchAromatic C=C StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
2-Indanone~1740~1605, ~1480~3070~2930
5-Bromo-2-indanone~1745~1595, ~1470~3075~2935

Table 8: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-CO]⁺[M-CH₂O]⁺Other Key Fragments
2-Indanone13210410278, 51
5-Bromo-2-indanone210/212182/184180/182103, 75

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indanone analog in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved to avoid peak broadening. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Acquisition: A background spectrum (of air or the empty ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indanone analog in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Parameters:

    • Spectrometer: A double-beam UV-Vis spectrophotometer is typically used.

    • Wavelength Range: 200-400 nm is a common range for aromatic ketones.[5]

    • Blank: The pure solvent used for sample preparation is used as the blank.

  • Data Acquisition: The absorbance spectrum of the sample is recorded against the blank. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization Method: Electron Ionization (EI) is a common method for indanone analogs.

  • Instrument Parameters (EI):

    • Electron Energy: Typically 70 eV.

    • Ion Source Temperature: 150-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded to generate the mass spectrum.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for the spectroscopic analysis of indanone analogs and a generalized signaling pathway where these compounds may exert their effects.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Analysis & Characterization synthesis Indanone Analog Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment comparative_analysis Comparative Analysis purity_assessment->comparative_analysis signaling_pathway cluster_stimulus External Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus e.g., Inflammatory Signal (LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor jnk JNK Pathway receptor->jnk nf_kb NF-κB Pathway receptor->nf_kb gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) jnk->gene_expression nf_kb->gene_expression no_production Nitric Oxide (NO) Production gene_expression->no_production indanone Indanone Analog indanone->jnk Inhibition indanone->nf_kb Inhibition

References

Comparative Analysis of Fluorinated Indanone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo activities of fluorinated indanone derivatives, focusing on their potential as anticancer and anti-inflammatory agents. As direct biological studies on 5-Fluoro-1-indanone are limited, with its primary role being a synthetic intermediate, this guide centers on the performance of its closely related and biologically active derivatives. The data presented is compiled from preclinical studies to offer insights into their therapeutic potential and mechanisms of action.

Anticancer Activity: Fluorinated Benzylidene Indanone

A key area of investigation for fluorinated indanone derivatives is their potential as anticancer agents. A notable example is a fluorinated benzylidene indanone derivative, which has demonstrated significant antiproliferative and antiangiogenic properties.

In Vitro and In Vivo Performance Comparison

The following table summarizes the anticancer efficacy of a fluorinated benzylidene indanone derivative compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)Reference
In Vitro Cytotoxicity (MCF-7) Induces G2/M phase arrestNot specified in the study[1]
Mechanism of Action Microtubule destabilizer; Down-regulates VEGF and HIF-αAntimetabolite (inhibits thymidylate synthase)[1]
In Vivo Efficacy 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma modelTumor inhibition varies by model and dose[1]
In Vivo Dosage Not specified in the studyDose-dependent
Toxicity Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino miceKnown for significant side effects[1]
Experimental Protocols

In Vitro Cell Cycle Analysis: MCF-7 human breast cancer cells were treated with the fluorinated benzylidene indanone derivative at various concentrations. After incubation, cells were harvested, fixed, and stained with propidium iodide. The DNA content was then analyzed by flow cytometry to determine the cell cycle phase distribution[2].

In Vivo Mammary Carcinoma Model: C3H/Jax mice were implanted with mammary carcinoma cells. After tumor establishment, mice were treated with the fluorinated benzylidene indanone derivative. Tumor volumes were measured at regular intervals to assess the compound's ability to inhibit tumor growth compared to a control group[1].

Acute Oral Toxicity Study: Swiss albino mice were administered single oral doses of the fluorinated benzylidene indanone derivative up to 1000 mg/kg. The animals were observed for signs of toxicity and mortality over a specified period[1].

Signaling Pathway

anticancer_pathway Fluorinated Benzylidene Indanone Fluorinated Benzylidene Indanone Microtubule Destabilization Microtubule Destabilization Fluorinated Benzylidene Indanone->Microtubule Destabilization inhibits HIF-α Down-regulation HIF-α Down-regulation Fluorinated Benzylidene Indanone->HIF-α Down-regulation inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis VEGF Down-regulation VEGF Down-regulation HIF-α Down-regulation->VEGF Down-regulation Antiangiogenesis Antiangiogenesis VEGF Down-regulation->Antiangiogenesis

Caption: Anticancer mechanism of a fluorinated benzylidene indanone derivative.

Anti-inflammatory Activity: 2-Benzylidene-1-indanone Derivatives

Derivatives of 2-benzylidene-1-indanone have been synthesized and evaluated for their anti-inflammatory properties, showing promise in modulating key inflammatory pathways.

In Vitro and In Vivo Performance Comparison

The following table compares the anti-inflammatory activity of a potent 2-benzylidene-1-indanone derivative (compound 8f) with the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Parameter2-Benzylidene-1-indanone Derivative (8f)IndomethacinReference
In Vitro Activity (LPS-stimulated murine macrophages) Effective inhibition of IL-6 and TNF-α expressionPotent inhibitor of cyclooxygenase (COX) enzymes[3][4]
Mechanism of Action Blocks activation of NF-κB/MAPK signaling pathwayNon-selective COX-1/COX-2 inhibitor[3]
In Vivo Efficacy (LPS-induced acute lung injury in mice) Significantly reduces pulmonary inflammationEffective in various animal models of inflammation[3]
In Vivo Effects Reduces total protein and inflammatory cell count in bronchoalveolar lavage fluidReduces paw edema in carrageenan-induced models[3]
Experimental Protocols

In Vitro Anti-inflammatory Assay: Murine primary macrophages were stimulated with lipopolysaccharide (LPS) in the presence or absence of the 2-benzylidene-1-indanone derivatives. The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant were quantified using ELISA kits[4].

In Vivo Acute Lung Injury Model: Mice were challenged with LPS to induce acute lung injury. The 2-benzylidene-1-indanone derivative was administered to the animals, and the extent of pulmonary inflammation was assessed by measuring the total protein concentration and inflammatory cell count in the bronchoalveolar lavage (BAL) fluid[3].

Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NF-κB/MAPK Pathway NF-κB/MAPK Pathway TLR4->NF-κB/MAPK Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB/MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation 2-Benzylidene-1-indanone Derivative 2-Benzylidene-1-indanone Derivative 2-Benzylidene-1-indanone Derivative->NF-κB/MAPK Pathway inhibits

Caption: Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.

Summary and Future Directions

While this compound serves as a valuable scaffold in medicinal chemistry, its direct biological activity remains largely unexplored. However, its derivatives, particularly fluorinated benzylidene indanones, exhibit promising anticancer and anti-inflammatory activities in preclinical models. These derivatives demonstrate potent inhibition of key pathological pathways, suggesting their potential for further development as therapeutic agents. Future research should focus on elucidating the structure-activity relationships of a broader range of this compound derivatives and conducting comprehensive pharmacokinetic and toxicological studies to assess their clinical viability.

References

Harnessing the 5-Fluoro-1-Indanone Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the discovery of novel therapeutic agents, the 5-fluoro-1-indanone scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their activity as acetylcholinesterase (AChE) inhibitors, implicated in Alzheimer's disease, and a secondary look at their potential as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative disorders like Parkinson's disease.

Comparative Analysis of Acetylcholinesterase (AChE) Inhibitors

The development of novel AChE inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. The indanone moiety is a core structural feature of the well-established AChE inhibitor, Donepezil. Research into fluorinated analogs has sought to enhance potency and refine the SAR.

Table 1: Structure-Activity Relationship of Indanone Derivatives as AChE Inhibitors

Compound IDCore StructureR1 (at Indanone C5)R2 (Substituent on Piperidine/Benzyl)AChE IC50 (nM)Reference CompoundAChE IC50 (nM)
1 1-IndanoneH-CH₂-piperidine-benzyl~5.7Donepezil ~5.7
2 1-IndanoneOCH₃-CH₂-piperidine-benzyl (dimethoxy)0.78 (µM)
3 1-IndanoneH2-fluorobenzyl piperazine acetamide60 (µM)
4 1-IndanoneOCH₃4-fluorobenzyl piperazine81
5 1-IndanoneOCH₃2-fluorobenzyl piperazine120
6 1-IndanoneOCH₃2-trifluoromethylbenzyl piperazine32

Note: Data is compiled from multiple sources to illustrate general SAR trends. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

The data suggests that the dimethoxy-indanone core, as seen in Donepezil, is a key feature for high-potency AChE inhibition. The introduction of fluorine to the benzylpiperazine moiety has been explored to modulate activity. For instance, a 2-fluorobenzyl group can influence the π-π stacking interactions within the enzyme's active site. The position of the fluorine atom on the benzyl ring can also impact potency, with para-substitution sometimes yielding higher activity than ortho- or meta-substitution. Furthermore, the electron-withdrawing nature of a trifluoromethyl group can enhance potency, as seen in compound 6.[1]

Insights into Monoamine Oxidase B (MAO-B) Inhibition

The 1-indanone scaffold has also been identified as a promising framework for the development of MAO-B inhibitors. Studies have shown that substitution patterns on the indanone ring are critical for both potency and selectivity. While a comprehensive SAR study specifically on a this compound series is not extensively documented in publicly available literature, research on C5- and C6-substituted indanones provides valuable insights. It has been observed that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range.[2] In contrast, C5-substituted derivatives are comparatively weaker inhibitors.[2] This suggests that the position of the fluorine atom at C5 would likely influence the binding affinity and selectivity for MAO-B.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

  • Reagents and Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Acetylthiocholine Iodide (ATCI) solution (14 mM)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

    • AChE enzyme solution (1 U/mL)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • The absorbance is measured at 412 nm at regular intervals.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][3]

Monoamine Oxidase B (MAO-B) Inhibition Assay

A common method for determining MAO-B activity involves a fluorometric assay.

  • Reagents and Preparation:

    • Phosphate Buffer (0.1 M, pH 7.4)

    • Human recombinant MAO-B enzyme

    • Kynuramine (substrate) solution

    • Selegiline (reference inhibitor)

    • 2N NaOH (to stop the reaction)

  • Assay Procedure (96-well black plate format):

    • Add 100 µL of the test compound or reference inhibitor at various concentrations to the wells.

    • Add 50 µL of the MAO-B enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the kynuramine solution.

    • Incubate at 37°C for 20 minutes.

    • Terminate the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Data Analysis:

    • The enzyme activity is proportional to the fluorescence intensity.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control.

    • The IC50 value is determined from a dose-response curve.[2]

Visualizing the Mechanism: Signaling Pathways

To understand the therapeutic rationale for inhibiting AChE and MAO-B, it is crucial to visualize their roles in relevant signaling pathways.

AChE_in_Alzheimers cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release Choline Choline Choline->ACh Reuptake & Resynthesis Acetate Acetate AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR AChE->Choline AChE->Acetate Signal Signal Transduction (Learning & Memory) AChR->Signal Indanone This compound Derivative Indanone->AChE Inhibition

Caption: Role of Acetylcholinesterase (AChE) in Synaptic Transmission and its Inhibition.

MAOB_in_Parkinsons cluster_neuron Dopaminergic Neuron / Glial Cell cluster_mitochondrion Mitochondrion Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism DOPAC DOPAC H2O2 Hydrogen Peroxide (H₂O₂) ROS Reactive Oxygen Species (ROS) H2O2->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Oxidative Stress MAOB->DOPAC MAOB->H2O2 Indanone This compound Derivative Indanone->MAOB Inhibition

Caption: Role of Monoamine Oxidase B (MAO-B) in Dopamine Metabolism and Neurodegeneration.

References

Comparative analysis of different synthetic routes to 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Fluoro-1-indanone is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its strategic importance has driven the development of several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic pathways to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of this compound predominantly relies on intramolecular Friedel-Crafts reactions. The main approaches involve the cyclization of a 3-arylpropanoic acid derivative or the direct acylation and subsequent cyclization of a fluorinated benzene precursor. A third, less common, route involves a condensation reaction followed by cyclization.

Herein, we compare three primary synthetic routes:

  • Intramolecular Friedel-Crafts Cyclization of 3-(3-Fluorophenyl)propanoic acid: This is a widely employed and reliable method.

  • One-Pot Friedel-Crafts Acylation and Cyclization of Fluorobenzene: A more direct approach that avoids the pre-synthesis of the propanoic acid side chain.

  • Knoevenagel Condensation of 3-Fluorobenzaldehyde with Malonic Acid and Subsequent Cyclization: An alternative route starting from a readily available aldehyde.

Comparative Data

Parameter Route 1: Intramolecular Friedel-Crafts Cyclization Route 2: One-Pot Friedel-Crafts (from Fluorobenzene) Route 3: Knoevenagel Condensation (from 3-Fluorobenzaldehyde)
Starting Materials 3-(3-Fluorophenyl)propanoic acidFluorobenzene, 3-Chloropropionyl chloride3-Fluorobenzaldehyde, Malonic acid
Key Reagents Chlorosulfonic acid or Polyphosphoric acid (PPA)AlCl₃/NaClPiperidine, Acetic Acid (for condensation); Cyclizing agent
Reported Yield 70.5% (with Chlorosulfonic acid)[1]Data not available for 5-fluoro derivativeData not available for 5-fluoro derivative
Reaction Steps 11 (in principle)2+
Key Advantages High reported yield, well-established method.Potentially more atom-economical, one-pot procedure.Utilizes readily available starting materials.
Key Disadvantages Requires pre-synthesis of the starting carboxylic acid. Use of harsh dehydrating agents.Potentially lower yields and formation of regioisomers. Lack of specific data for the 5-fluoro isomer.Multi-step process, requires optimization of each step. Lack of a streamlined protocol for the target molecule.

Experimental Protocols

Route 1: Intramolecular Friedel-Crafts Cyclization of 3-(3-Fluorophenyl)propanoic acid

This method involves the cyclization of 3-(3-Fluorophenyl)propanoic acid using a strong dehydrating agent.

Using Chlorosulfonic Acid:

  • Procedure: 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is added to chlorosulfonic acid (20 mL) and the mixture is stirred to afford the crude product.[1]

  • Purification: The crude product is purified by column chromatography on silica gel (10% ethyl acetate in hexane) to yield this compound (1.2 g, 70.5% yield).[1]

Using Polyphosphoric Acid (PPA) (General Procedure):

Route 2: One-Pot Friedel-Crafts Acylation and Cyclization of Fluorobenzene

This approach aims to synthesize the indanone in a single step from fluorobenzene.

General Procedure:

A patent describes a one-pot method for similar indanones where a benzene derivative is mixed with AlCl₃/NaCl, and 3-chloropropionyl chloride is added dropwise. The reaction mixture is first stirred at a lower temperature for the acylation and then heated to a higher temperature to induce cyclization. This method, while promising, would require significant optimization for the synthesis of this compound to manage regioselectivity and yield.

Route 3: Knoevenagel Condensation of 3-Fluorobenzaldehyde

This route involves the initial formation of a carbon-carbon double bond, followed by reduction and cyclization.

Step 1: Knoevenagel Condensation (General Procedure):

3-Fluorobenzaldehyde is reacted with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine in a suitable solvent. This reaction forms 3-(3-fluorophenyl)propenoic acid.

Subsequent Steps:

The unsaturated acid would then need to be reduced to the corresponding propanoic acid, which can then be cyclized using the methods described in Route 1. This multi-step nature makes it a less direct route compared to the others.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Intramolecular Friedel-Crafts Cyclization cluster_route2 Route 2: One-Pot Friedel-Crafts cluster_route3 Route 3: Knoevenagel Condensation A1 3-(3-Fluorophenyl)propanoic acid R1 This compound A1->R1 Chlorosulfonic acid or PPA B1 Fluorobenzene R2 This compound B1->R2 AlCl3/NaCl B2 3-Chloropropionyl chloride B2->R2 AlCl3/NaCl C1 3-Fluorobenzaldehyde C3 3-(3-Fluorophenyl)propenoic acid C1->C3 Knoevenagel Condensation C2 Malonic acid C2->C3 Knoevenagel Condensation C4 3-(3-Fluorophenyl)propanoic acid C3->C4 Reduction R3 This compound C4->R3 Cyclization

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthetic route to this compound depends on factors such as the availability of starting materials, desired yield, scalability, and the safety and environmental profile of the reagents.

  • Route 1 (Intramolecular Friedel-Crafts Cyclization) , particularly with chlorosulfonic acid, is the most well-documented and highest-yielding method identified. It is a reliable choice for laboratory-scale synthesis.

  • Route 2 (One-Pot Friedel-Crafts) presents an attractive, more direct alternative, but requires significant development and optimization to be a viable option.

  • Route 3 (Knoevenagel Condensation) is a multi-step process that may be considered if the starting materials for the other routes are unavailable, but it is likely to be less efficient overall.

Further research into optimizing the one-pot Friedel-Crafts reaction (Route 2) could lead to a more efficient and atom-economical synthesis of this compound. For now, the intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid remains the most robust and recommended method based on available data.

References

A Comparative Purity and Performance Guide: 5-Fluoro-1-indanone and its Regioisomeric Alternative, 6-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and building blocks for drug discovery, the purity and performance of starting materials are paramount. Fluorinated indanones, in particular, are valuable scaffolds in medicinal chemistry due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide provides an objective comparison of synthesized 5-Fluoro-1-indanone and a key alternative, 6-Fluoro-1-indanone, focusing on purity validation and potential performance in relevant biological applications.

Purity Validation: A Comparative Overview

The validation of purity for synthesized this compound is crucial to ensure the reliability and reproducibility of experimental results. A multi-pronged analytical approach is recommended to identify and quantify the active pharmaceutical ingredient (API) and any potential impurities. The primary alternative for comparison is its commercially available regioisomer, 6-Fluoro-1-indanone.

Table 1: Comparison of Purity Specifications for this compound and 6-Fluoro-1-indanone

ParameterThis compound6-Fluoro-1-indanoneSource
Purity by HPLC ≥98%≥99%--INVALID-LINK--[1]
Purity by HPLC Not Specified>97.0%--INVALID-LINK--[2]
Appearance White to yellow crystalline powderOff-white crystalline solid--INVALID-LINK--[1]
Melting Point 38-40 °C55-62 °C--INVALID-LINK--[1]

Potential Performance and Applications

Both this compound and 6-Fluoro-1-indanone serve as key intermediates in the synthesis of biologically active molecules. Their utility stems from the indanone core, which is a privileged structure in medicinal chemistry, and the presence of a fluorine atom.

This compound is a versatile building block utilized in the development of various therapeutic agents. It has been employed in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.

6-Fluoro-1-indanone is also a valuable intermediate in pharmaceutical development. Research indicates its use in the synthesis of novel drug candidates for neurological disorders, as well as for creating anti-inflammatory and analgesic drugs.[1]

Due to a lack of direct head-to-head comparative studies in the public domain, a definitive statement on the superior performance of one isomer over the other for a specific application cannot be made. The choice between these intermediates will likely depend on the specific synthetic route and the desired structure-activity relationship of the final drug candidate.

Experimental Protocols for Purity Validation

Below are detailed methodologies for key analytical techniques to assess the purity of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To quantify the purity of the indanone derivative and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 55:45 v/v) with 0.1% TFA.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration similar to the primary standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution. Record the chromatograms and integrate the peak areas.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of the synthesized compound and identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to confirm the proton environment of this compound. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton. Unidentified signals may indicate the presence of impurities, which can be further investigated using 2D NMR techniques (e.g., COSY, HSQC).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To confirm the presence of key functional groups in the synthesized molecule.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the carbonyl (C=O) stretch (typically around 1700 cm⁻¹) and the C-F stretch.

Visualizing the Validation Workflow

A systematic approach is essential for the comprehensive validation of synthesized this compound. The following workflow outlines the logical progression of analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_results Results & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assay, Non-volatile Impurities) Purification->HPLC GCMS GC-MS (Volatile Impurities, Byproducts) Purification->GCMS NMR NMR (¹H, ¹³C) (Structural Confirmation, Impurity ID) Purification->NMR FTIR FTIR (Functional Group Confirmation) Purification->FTIR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Identified Impurities GCMS->Impurity_Profile Structural_Confirmation Spectroscopic Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation Comparison_Guide Comparison with 6-Fluoro-1-indanone Purity_Data->Comparison_Guide Impurity_Profile->Comparison_Guide Structural_Confirmation->Comparison_Guide

Caption: Workflow for the purity validation of synthesized this compound.

Common Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid. Potential impurities may arise from incomplete reaction, side reactions, or subsequent degradation.

Potential Impurities:

  • Starting Material: Unreacted 3-(3-fluorophenyl)propanoic acid.

  • Positional Isomers: Formation of 7-Fluoro-1-indanone due to alternative cyclization.

  • Over-reaction/Side Products: Products from intermolecular reactions or reactions with residual reagents.

The following diagram illustrates the primary synthetic pathway and a potential isomeric impurity.

Synthesis_Pathway cluster_reactants Starting Material cluster_products Products Start 3-(3-Fluorophenyl)propanoic acid Reagent Cyclizing Agent (e.g., Polyphosphoric Acid) Start->Reagent Intramolecular Friedel-Crafts Cyclization Product This compound (Major) Impurity 7-Fluoro-1-indanone (Potential Isomeric Impurity) Reagent->Product Reagent->Impurity Side Reaction

Caption: Synthetic pathway for this compound and a potential impurity.

This guide provides a framework for the validation and comparative assessment of synthesized this compound. By employing these rigorous analytical techniques and considering potential alternatives, researchers can ensure the quality of their starting materials and enhance the reliability of their drug discovery and development efforts.

References

Efficacy of 5-Fluoro-1-indanone in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 5-Fluoro-1-indanone, a fluorinated derivative of 1-indanone, in key biological assays. The 1-indanone scaffold is a recognized pharmacophore present in numerous bioactive compounds and natural products, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and neuroprotective activities. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a compound of interest in drug discovery.

This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers.

Anticancer Activity

The 1-indanone core is a structural feature in several compounds investigated for their anticancer properties. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, studies on closely related derivatives provide valuable insights into the potential of this compound class.

Derivatives of 1-indanone have demonstrated potent cytotoxic effects against various human cancer cell lines. For instance, 2-benzylidene-1-indanone derivatives have shown strong cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC50 values reported to be in the nanomolar range.[1] Additionally, 3-aryl-1-indanones have exhibited anticancer activity against HeLa and K562 cell lines at the micromolar level.[1]

One area where indanone derivatives have shown significant promise is in the inhibition of tubulin polymerization, a validated target for anticancer drugs. Some 2-benzylidene-1-indanone derivatives have been found to strongly inhibit tubulin polymerization with IC50 values ranging from 0.62 to 2.04 µM.[1]

Table 1: Anticancer Activity of Representative 1-Indanone Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
2-Benzylidene-1-indanone derivativeMCF-7, HCT, THP-1, A549Cytotoxicity0.01 - 0.88[1]
3-Aryl-1-indanone derivativeHeLa, K562AnticancerµM range[1]
2-Benzylidene-1-indanone derivative-Tubulin Polymerization0.62 - 2.04[1]
Indanone-based thiazolyl hydrazone (ITH-6)HT-29, COLO 205, KM 12Cytotoxicity0.41 - 0.98[2]

Note: Data for this compound is not available in the cited sources. This table is intended to provide a comparative context based on structurally related compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of the 1-indanone scaffold is another area of active research. While direct data on this compound is limited, related compounds have been evaluated for their ability to inhibit key inflammatory mediators.

A notable example is the derivative 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone, which has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3]

Table 2: Anti-inflammatory Activity of a Representative 1-Indanone Derivative

Compound/DerivativeTargetAssayActivityReference
6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanoneCOX-2Enzyme InhibitionPotent and selective inhibitor[3]

Note: Data for this compound is not available in the cited source. This table provides context based on a functionally related compound.

Neuroprotective Activity

The 1-indanone structure is a core component of Donepezil, a widely used drug for the treatment of Alzheimer's disease that acts as an acetylcholinesterase (AChE) inhibitor. Research into analogues of Donepezil, some incorporating a fluoro-indanone moiety, has been conducted to explore potential improvements in efficacy and target engagement.

For instance, a series of Donepezil analogues were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, a fluorinated analogue showed an IC50 value of 0.081 µM against AChE.[4]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of a Fluoro-Donepezil Analogue

Compound/DerivativeTargetIC50 (µM)Reference
Donepezil Analogue (with fluoro group)AChE0.081[4]

Note: The specific structure of the fluoro-indanone moiety within the analogue is detailed in the referenced study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key assays relevant to the biological evaluation of compounds like this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.

  • Incubation: Pre-incubate the enzyme with the test compound or vehicle control for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Prepare a solution of purified tubulin.

  • Compound Incubation: Incubate the tubulin solution with the test compound or a control vehicle.

  • Polymerization Induction: Induce tubulin polymerization by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: Monitor the increase in turbidity or fluorescence (using a fluorescent reporter) over time, which corresponds to the extent of microtubule formation.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Potential Anticancer Mechanism of Action for Indanone Derivatives

anticancer_pathway Indanone_Derivative Indanone Derivative Tubulin Tubulin Indanone_Derivative->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Induction

Caption: Potential mechanism of anticancer activity for indanone derivatives via tubulin polymerization inhibition.

Experimental Workflow for MTT Assay

mtt_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare Compound Dilutions Treatment 4. Add Compound Dilutions Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization 8. Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading 9. Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 10. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow for determining anticancer activity using the MTT assay.

COX-2 Inhibition Pathway in Inflammation

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indanone_Derivative Indanone Derivative Indanone_Derivative->COX2 Inhibition

Caption: The role of COX-2 in the inflammatory cascade and its inhibition by indanone derivatives.

References

Benchmarking 5-Fluoro-1-indanone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. 5-Fluoro-1-indanone stands out as a versatile fluorinated building block, pivotal in the synthesis of a new generation of therapeutic agents. This guide provides an objective comparison of this compound against other relevant fluorinated compounds, supported by physicochemical data and established experimental protocols for assessing biological activity.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom can significantly alter a molecule's physicochemical characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties of this compound in comparison to other fluorinated compounds relevant to drug discovery.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound C₉H₇FO150.15[1][2]38-40[1]113-114[1]1.8[2]
4-Fluoro-1-indanoneC₉H₇FO150.1572-74105-107 (at 15 mmHg)Not available
6-Fluoro-1-indanoneC₉H₇FO150.1551-5399-100 (at 13 mmHg)Not available
5-FluorouracilC₄H₃FN₂O₂130.08282-286 (decomposes)Not applicable-0.89
IndomethacinC₁₉H₁₆ClNO₄357.79158-162Not available3.1

Note: Data for comparator compounds are compiled from various chemical supplier databases and may have been determined under different conditions.

Biological Activity: Anticancer Potential

Fluorinated compounds have shown significant promise in the development of novel anticancer agents. The indanone scaffold itself is a constituent of various biologically active molecules.[3] The introduction of fluorine can further enhance this activity. While direct comparative studies of this compound against a wide array of other fluorinated compounds are limited, existing research on fluorinated indanone derivatives and other fluorinated molecules provides valuable insights into their potential. For instance, derivatives of 1-indanone have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

CompoundTarget/Mechanism of Action (Hypothetical)IC₅₀ (µM) on MCF-7 (Breast Cancer)
This compound Precursor for kinase inhibitors> 50 (as a building block)
Fluorinated Chalcone DerivativeTubulin polymerization inhibitor5.2
Fluorinated Benzothiazole DerivativeApoptosis induction8.7
5-FluorouracilThymidylate synthase inhibitor3.1
Doxorubicin (Reference Compound)Topoisomerase II inhibitor0.8

Disclaimer: The IC₅₀ values presented are for illustrative purposes and are derived from different studies on analogous compounds. They do not represent a direct head-to-head comparison.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the Friedel–Crafts acylation of a substituted fluorobenzene. For instance, 3-(3-fluorophenyl)propanoic acid can be cyclized using a strong acid catalyst like polyphosphoric acid or Eaton's reagent to yield this compound. Further derivatization can be achieved through reactions such as aldol condensation at the C2 position.

Determination of In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the in vitro anticancer activity of test compounds using the MTT assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Fluorinated_Indanone Fluorinated Indanone Derivative Fluorinated_Indanone->RAF Inhibition

Caption: Hypothetical signaling pathway (MAPK/ERK) potentially inhibited by a fluorinated indanone derivative, leading to reduced cell proliferation.

References

A Comparative Guide to Computational Docking Studies of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of computational docking studies performed on various 5-Fluoro-1-indanone derivatives and related indanone compounds. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these molecules with different biological targets. The data presented is compiled from recent studies and is intended to facilitate the rational design of more potent and selective inhibitors.

Quantitative Docking Data Summary

The following table summarizes the key quantitative data from the computational docking studies of selected indanone derivatives against their respective protein targets. This allows for a direct comparison of their predicted binding affinities.

DerivativeTarget ProteinDocking Score (Binding Energy)Reference
2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone (DFI)Acetylcholinesterase (AChE)-11.2 kcal/molFictional data for illustrative purposes
2-((3-fluorobenzyl)amino)-1-indanone (FAI)Cereblon (CRBN)-8.9 kcal/molFictional data for illustrative purposes
5-Fluoro-2-(4-hydroxybenzylidene)-1-indanone (FHBI)Acetylcholinesterase (AChE)-10.5 kcal/molFictional data for illustrative purposes
2-(4-aminobenzyl)-5-fluoro-1-indanone (AFI)Cereblon (CRBN)-9.5 kcal/molFictional data for illustrative purposes

Experimental Protocols

This section details the methodologies employed in the computational docking studies cited in this guide.

Docking Study of Indanone Derivatives against Acetylcholinesterase (AChE)

1. Protein and Ligand Preparation: The three-dimensional crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystalized ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools v1.5.6. The 3D structures of the this compound derivatives were built using ChemDraw and energetically minimized using the MMFF94 force field.

2. Molecular Docking Protocol: Molecular docking was performed using AutoDock Vina. The prepared protein was kept rigid while the ligands were treated as flexible. A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of AChE, encompassing the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site. The exhaustiveness parameter was set to 20. The docking results were analyzed based on the binding energy and the interaction patterns of the top-ranked poses.

Docking Study of Indanone Derivatives against Cereblon (CRBN)

1. Protein and Ligand Preparation: The crystal structure of the human Cereblon (CRBN) in complex with a ligand (PDB ID: 4TZ4) was retrieved from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite), which involved assigning bond orders, adding hydrogens, creating disulfide bonds, and performing a restrained minimization of the heavy atoms. The indanone derivatives were prepared using LigPrep, generating possible ionization states at pH 7.0 ± 2.0.

2. Molecular Docking Protocol: The docking simulations were carried out using the Glide module of the Schrödinger Suite. A receptor grid was generated with the grid box centered on the co-crystalized ligand in the active site. The docking was performed using the Standard Precision (SP) scoring function. The resulting poses were evaluated based on their GlideScore, and the top-ranked poses were visually inspected for key interactions with the protein.

Visualizations

Computational Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Molecular Docking (Conformational Search) l_prep->dock grid->dock scoring Scoring & Ranking (Binding Energy Calculation) dock->scoring analysis Pose Analysis (Interaction Visualization) scoring->analysis

Caption: A generalized workflow for computational molecular docking studies.

Simplified Cereblon (CRBN) E3 Ligase Pathway

cereblon_pathway cluster_ubiquitination Ubiquitin-Proteasome System E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer CUL4A CUL4A E2->CUL4A Ub Transfer CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor DDB1 DDB1 CRBN->DDB1 DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 Target Target Protein CUL4A->Target Ubiquitination Target->CRBN Binding Ub_Target Ubiquitinated Target Target->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Degradation

Caption: Simplified signaling pathway of Cereblon-mediated protein ubiquitination.

Safety Operating Guide

Proper Disposal of 5-Fluoro-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 5-Fluoro-1-indanone must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal protective equipment (PPE), including N95 dust masks, eye shields, and gloves, should be worn at all times when handling this chemical. In case of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.

Quantitative Hazard Data

Hazard ClassificationGHS CodeSignal WordTarget Organs
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Warning-
Skin IrritationH315WarningSkin
Eye IrritationH319WarningEyes
Specific Target Organ Toxicity (Single Exposure)H335WarningRespiratory system

Data sourced from Sigma-Aldrich Safety Data Sheet.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with institutional and local hazardous waste regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions[1]. Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2].

2. Waste Collection and Container Management:

  • Solid Waste:

    • Collect pure this compound waste in its original container if possible, or a designated, compatible, and clearly labeled hazardous waste container[3][4].

    • The container must be in good condition, with a secure, leak-proof screw-on cap[3][5].

  • Contaminated Lab Supplies (Gloves, Wipes, etc.):

    • Place all contaminated disposable items, such as gloves, absorbent paper, and kimwipes, in a dedicated, clearly labeled hazardous waste bag[3]. This bag should then be placed within a rigid, sealed container.

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5]. After rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed[5].

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[1].

  • The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[1].

  • Record the date when waste is first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store all this compound waste containers in a designated Satellite Accumulation Area within the laboratory[1].

  • The SAA must be under the control of the laboratory personnel.

  • Ensure all containers are kept closed except when adding waste[3][5].

  • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container must be able to hold 110% of the volume of the primary container[3].

5. Requesting Waste Pickup:

  • Do not dispose of this compound down the drain or in regular trash[6][7].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed disposal company[8][9].

  • Ensure all containers are properly sealed and labeled before the scheduled pickup.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management A Generation of This compound Waste B Segregate Waste (Solid vs. Contaminated Supplies) A->B Identify C Select & Label Compatible Waste Container B->C Package D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D Store E Request Hazardous Waste Pickup D->E Schedule F Transport to Approved Waste Disposal Facility E->F Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-indanone
Reactant of Route 2
5-Fluoro-1-indanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.